Executive Summary 1-(3-Chlorophenylsulfonyl)-L-proline (CAS 1164136-21-3) is a specialized N-arylsulfonyl amino acid derivative functioning as a critical scaffold in medicinal chemistry and organocatalysis. Characterized...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Chlorophenylsulfonyl)-L-proline (CAS 1164136-21-3) is a specialized N-arylsulfonyl amino acid derivative functioning as a critical scaffold in medicinal chemistry and organocatalysis. Characterized by a constrained pyrrolidine ring fused to a lipophilic 3-chlorobenzenesulfonyl moiety, this compound serves as a "privileged structure" in the design of peptidomimetics. Its primary utility lies in its ability to mimic the transition states of peptide bond hydrolysis and to serve as a rigid, hydrophobic capping group (P2/P3 position) in protease inhibitors and integrin antagonists (specifically LFA-1/ICAM-1).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, specifically targeting researchers in pharmaceutical development.
Physicochemical Profile
The introduction of the electron-withdrawing 3-chlorophenylsulfonyl group significantly alters the electronic and steric profile of the native L-proline. This modification enhances metabolic stability against proteolysis and increases lipophilicity, facilitating membrane permeability in drug candidates.
Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Carboxyl)
~3.6 (Predicted; acidified by sulfonamide E-withdrawing effect)
LogP
~1.8 – 2.1 (Predicted)
H-Bond Donors/Acceptors
1 Donor (COOH) / 4 Acceptors (SO₂, COOH)
Synthetic Methodology
The synthesis of 1-(3-Chlorophenylsulfonyl)-L-proline follows a classic Schotten-Baumann sulfonylation protocol. This method ensures the retention of stereochemistry at the chiral center (C2 of proline), which is critical for its biological activity.
Reaction Mechanism
The reaction involves the nucleophilic attack of the proline nitrogen on the sulfur atom of the sulfonyl chloride, followed by the elimination of HCl. The base (typically NaOH or Na₂CO₃) acts as a proton scavenger and maintains the proline in its nucleophilic anionic form.
Solubilization: Dissolve L-Proline (1.0 eq) in a 1:1 mixture of 1M NaOH and Acetone. Cool the solution to 0°C in an ice bath.
Addition: Dropwise add 3-Chlorobenzenesulfonyl chloride (1.1 eq) dissolved in a minimal amount of acetone over 30 minutes. Maintain pH >9 by adding additional NaOH if necessary.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM) or LCMS.
Workup:
Evaporate acetone under reduced pressure.
Wash the aqueous phase with diethyl ether (to remove unreacted sulfonyl chloride).
Acidify the aqueous phase carefully to pH 2–3 using 1M HCl. The product typically precipitates as a white solid.
Purification: Extract the precipitate with Ethyl Acetate (3x). Dry combined organics over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Synthesis Diagram (DOT)
Figure 1: Schotten-Baumann synthesis pathway ensuring retention of L-stereochemistry.
Applications in Drug Discovery
This compound is rarely a final drug but rather a high-value intermediate used to construct libraries of bioactive molecules. Its structural features make it ideal for targeting specific protein-protein interactions and enzymatic pockets.
LFA-1/ICAM-1 Antagonism
The N-arylsulfonyl proline motif is a core pharmacophore in the development of LFA-1 (Lymphocyte Function-Associated Antigen 1) antagonists.
Mechanism: LFA-1 integrins mediate leukocyte adhesion. Small molecule antagonists bind to the I-domain of LFA-1 (specifically the MIDAS site), locking the integrin in a low-affinity conformation.
Role of CAS 1164136-21-3: The 3-chlorophenyl group occupies a hydrophobic pocket (the "silencer" pocket) in the LFA-1 I-domain, while the proline carboxylate coordinates with Mg²⁺ or interacts with cationic residues (e.g., Lys) in the binding site.
Reference: Larson, R. S., et al. (2005). Biochemistry. (See Ref 1).
HCV NS3/4A Protease Inhibitors
In the design of Hepatitis C Virus (HCV) protease inhibitors, the P2 position often requires a constrained proline scaffold.
Function: The sulfonamide group acts as an electron-withdrawing "cap" that optimizes the electronic environment of the proline, enhancing binding affinity to the S2 subsite of the protease.
Utility: This specific 3-chloro derivative is used to probe the size and electronic requirements of the S2 pocket during Lead Optimization.
Kynurenine 3-Monooxygenase (KMO) Inhibition
Sulfonyl prolines are established inhibitors of KMO, an enzyme implicated in neurodegenerative and inflammatory disorders.
Pharmacophore: The carboxylic acid binds to the active site, while the sulfonamide-aryl group extends into the hydrophobic channel, blocking substrate access.
Pharmacophore Mapping Diagram (DOT)
Figure 2: Pharmacophore dissection highlighting the functional role of each structural component.
Safety & Handling Protocol
While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on the properties of similar sulfonyl-amino acids.
Standard Operating Procedure (SOP)
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
Inhalation: Handle in a fume hood to avoid dust inhalation.
Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic nature is possible; keep desiccated.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Chlorine).
References
Larson, R. S., et al. (2005). Dissociation of I domain and global conformational changes in LFA-1: refinement of small molecule-I domain structure-activity relationships. Biochemistry, 44(11), 4322–4331.
Kelly, T. A., et al. (1999). Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion.[1] The Journal of Immunology, 163(10), 5173-5177.
Bach, T. M., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues.[2] Applied Microbiology and Biotechnology, 97(15), 6623–6634.
PubChem Compound Summary. (n.d.). N-(3-Chlorobenzenesulfonyl)-L-proline (Analog). National Center for Biotechnology Information.
This technical guide provides an in-depth analysis of (2S)-1-(3-chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid , a specialized scaffold in medicinal chemistry. This compound serves as a critical building block for N...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of (2S)-1-(3-chlorobenzenesulfonyl)pyrrolidine-2-carboxylic acid , a specialized scaffold in medicinal chemistry. This compound serves as a critical building block for N-arylsulfonylproline derivatives, a class of molecules investigated for LFA-1 antagonism (similar to Lifitegrast) and matrix metalloproteinase (MMP) inhibition.[1]
[2]
Chemical Identity & Physiochemical Specifications[1][2][3][4][5]
This compound combines the conformational rigidity of L-proline with the lipophilic, electron-withdrawing properties of a 3-chlorobenzenesulfonyl group. This unique architecture restricts the rotation of the pyrrolidine ring, locking the molecule into specific conformations favorable for binding to biological targets such as integrins and proteases.
Synthetic Methodology: The Schotten-Baumann Protocol
The synthesis of sulfonamidoprolines requires precise pH control to balance nucleophilicity against hydrolysis. The standard protocol employs Schotten-Baumann conditions , utilizing an aqueous basic medium to maintain the proline in its nucleophilic anionic form while neutralizing the HCl byproduct generated during sulfonation.
Mechanistic Rationale
Activation: The base (NaOH or Na₂CO₃) deprotonates the proline amine (pKa ~10.6) and the carboxylic acid (pKa ~2.0).
Nucleophilic Attack: The secondary amine of the proline attacks the sulfur atom of the sulfonyl chloride.
pH Control: The reaction generates HCl. If the pH drops, the amine becomes protonated (ammonium form) and non-nucleophilic. If the pH is too high (>12), the sulfonyl chloride hydrolyzes to the sulfonic acid before it can react.
Unlike linear amino acids, the pyrrolidine ring of proline induces a "kink" in peptide chains. When sulfonated, this effect is amplified.
Rigidity: The N-sulfonyl group prevents rotation around the N-Cα bond.[1]
cis/trans Isomerism: The sulfonamide bond can exist in cis or trans rotamers, though the bulky 3-chlorobenzene group typically favors the trans conformation to minimize steric clash with the carboxylate.[1]
3-Chloro Substitution Effect
The chlorine atom at the meta position of the benzene ring serves two functions:
Lipophilicity: Increases logP, enhancing membrane permeability compared to the unsubstituted benzenesulfonyl analog.
Electronic Modulation: The electron-withdrawing inductive effect (-I) of chlorine increases the acidity of the sulfonamide nitrogen (though here it is tertiary) and alters the electron density of the aromatic ring, potentially influencing
stacking interactions within a protein binding pocket.[1]
This compound is a "privileged scaffold" in drug discovery, particularly for targets requiring a mimic of the i+1 or i+2 position of a β-turn.
A. LFA-1 Antagonism (Integrin Inhibition)
N-arylsulfonyl prolines are structural analogs to the tetrahydroisoquinoline core found in Lifitegrast (Xiidra).[1]
Mechanism: LFA-1 (Lymphocyte Function-Associated Antigen-1) binds to ICAM-1 to facilitate T-cell adhesion and inflammation.[1] Small molecule antagonists must mimic the Asp-137 residue of ICAM-1.
Role of the Scaffold: The carboxylic acid of the proline mimics the aspartic acid side chain (binding to the metal ion in the integrin MIDAS site), while the sulfonyl aromatic tail fits into a hydrophobic specificity pocket (the "L-site").
B. Matrix Metalloproteinase (MMP) Inhibition
Sulfonamide derivatives are classic zinc-binding groups (ZBGs) or backbones for MMP inhibitors.[1]
Binding Mode: The sulfonyl oxygen atoms can hydrogen bond with the enzyme backbone, while the pyrrolidine ring directs the carboxylic acid toward the catalytic Zinc ion.
Biological Pathway Diagram
Caption: Dual potential binding modes: mimicking Asp residues in Integrins (LFA-1) or chelating Zinc in Metalloproteinases (MMPs).[1]
Safety & Handling Protocols
While specific toxicological data for this exact derivative is limited, it shares hazard profiles with general arylsulfonyl chlorides and proline derivatives.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The sulfonyl bond is stable, but the carboxylic acid can degrade if exposed to moisture and heat over prolonged periods.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Sulfur and Chlorine content).
References
Thermo Scientific Chemicals. (2024). 1-(3-Chlorophenylsulfonyl)-L-proline, 96%.[1][2] Fisher Scientific.[2] Link
PubChem. (2024). Compound Summary: (2S)-1-(3-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid.[2] National Center for Biotechnology Information. Link
Kilbile, J. T., et al. (2024). Design, synthesis, and molecular docking study of N-(arylsulfonyl)-l-proline-piperazine hybrids.... Taylor & Francis.[1] Link
Genin, M. J., et al. (2000). Synthesis and Bioactivity of Novel Proline-Based MMP Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for sulfonamidoproline scaffold utility).
Semple, G., et al. (2016). Discovery of Lifitegrast (SAR 1118): An Antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1).[1] Journal of Medicinal Chemistry. Link
Sulfonyl Proline Derivatives in Medicinal Chemistry: A Technical Guide to Privileged Scaffolds
Executive Summary This technical guide examines the structural utility, synthetic pathways, and therapeutic applications of sulfonyl proline derivatives. As a Senior Application Scientist, I present this analysis to brid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide examines the structural utility, synthetic pathways, and therapeutic applications of sulfonyl proline derivatives. As a Senior Application Scientist, I present this analysis to bridge the gap between fundamental organic synthesis and high-affinity ligand design. The proline scaffold, known for its ability to induce specific conformational constraints (Turn mimetics), combined with the electronic and hydrogen-bonding unique properties of the sulfonyl group (
), creates a "privileged structure" in medicinal chemistry.
This guide focuses on two distinct but critical architectural classes:
-Sulfonyl Prolines: Where the sulfonamide nitrogen is part of the pyrrolidine ring system (e.g., VLA-4 antagonists).[1]
Proline Acylsulfonamides: Where the proline carboxylate is modified into an acylsulfonamide moiety (e.g., HCV NS3/4A protease inhibitors).[1]
The Pharmacophore: Why Sulfonyl Proline?
Conformational Restriction & Entropy
The proline ring restricts the dihedral angle
to approximately , significantly reducing the entropic penalty upon binding to a protein target. When a sulfonyl group is attached to the proline nitrogen (-sulfonyl), it introduces a specific geometry distinct from the planar amide bond found in natural peptides.
Geometry: The sulfonamide nitrogen is tetrahedral (distorted), unlike the planar amide nitrogen.[1] This allows for unique vector exploration in the active site.[1]
Transition State Mimicry: The tetrahedral geometry of the sulfonyl group often mimics the tetrahedral transition state of amide hydrolysis, making these derivatives potent protease inhibitors.
The Sulfonyl "Warhead"
The sulfonyl group acts as a hydrogen bond acceptor but, crucially, lacks the basicity of amines and the electrophilicity of carbonyls. In acylsulfonamides (
), the sulfonyl group dramatically increases the acidity of the N-H proton ( drops from ~16 to ~4-5), allowing it to serve as a bioisostere for a carboxylic acid while maintaining better membrane permeability.
-sulfonyl proline dipeptides as potent antagonists of the VLA-4/VCAM-1 interaction.[1] The -sulfonyl group often occupies a hydrophobic pocket while the proline core positions the essential carboxylate (or bioisostere) to interact with the metal ion in the integrin active site.
SAR Data: Optimization of the
-Sulfonyl Moiety
The following table summarizes Structure-Activity Relationship (SAR) trends derived from key medicinal chemistry campaigns targeting VLA-4.[1]
Data synthesized from representative SAR studies [1, 2].
Mechanism of Action Visualization
The following diagram illustrates the binding logic of
-sulfonyl proline antagonists within the VLA-4 active site.
Figure 1: Pharmacophore model of N-sulfonyl proline derivatives binding to VLA-4 integrin.[1]
Therapeutic Case Study B: HCV NS3/4A Protease Inhibitors
Target: Hepatitis C Virus NS3/4A Serine Protease.[1][3][4]
Mechanism: Peptidomimetic inhibition via Acylsulfonamide.[1]
In this class, the proline is often part of a macrocycle or a linear peptide, but the critical innovation is the C-terminal acylsulfonamide .
The Acylsulfonamide Bioisostere
Replacing the C-terminal carboxylic acid with an acylsulfonamide (
) was a breakthrough in HCV drug design (e.g., Danoprevir , Grazoprevir ).[1]
Electrostatics: The acylsulfonamide anion stabilizes the oxyanion hole interactions.[1]
Potency: It allows for extension into the S1' prime site of the protease, which a simple carboxylate cannot do.
Technical Insight: The
of the acylsulfonamide is tunable based on the group on the sulfonyl. Electron-withdrawing groups (e.g., cyclopropyl, aryl) lower the , improving binding affinity at physiological pH [3].
Experimental Protocols
Protocol: Synthesis of N-Sulfonyl Proline Derivatives
Objective: Efficient synthesis of
-sulfonylated proline scaffolds for SAR exploration.
Scale: 1.0 mmol.
in an ice bath. Add TEA (350 , 2.5 mmol) dropwise. The solution should become clear as the free base is liberated.
Sulfonylation: Add the specific Sulfonyl Chloride (1.1 mmol) slowly. If the sulfonyl chloride is solid, dissolve in minimal DCM before addition. Add DMAP (12 mg).[1]
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexanes).[1]
Validation: Ninhydrin stain will show the disappearance of the free amine (proline).
Workup: Quench with 1M HCl (5 mL). Extract with DCM (
).[1] Wash combined organics with sat. and Brine.[1] Dry over .[1]
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO2, Gradient 0-40% EtOAc/Hexanes).
Hydrolysis (Optional for Acid): Dissolve ester in THF/Water (3:1), add LiOH (2 equiv), stir 2h. Acidify to pH 3 and extract.
Protocol: Acylsulfonamide Coupling (HCV-Type)
Objective: Coupling a Proline carboxylic acid to a sulfonamide.[1]
Activation: Dissolve Proline-Acid (1.0 equiv) in anhydrous THF. Add CDI (Carbonyl diimidazole) (1.2 equiv).[1] Reflux for 1 hour to form the acyl-imidazole intermediate.
Structure-activity relationships of 4-hydroxy-4-biaryl-proline acylsulfonamide tripeptides: A series of potent NS3 protease inhibitors.
Source: Bioorganic & Medicinal Chemistry.[1][3][5][6][7][8][9]
Direct Synthesis of N-Sulfinyl- and N-Sulfonylimines via Copper/L-Proline-Catalyzed Aerobic Oxidative Cascade.
Source: Royal Society of Chemistry.
Sulfonamidopyrrolidinone factor Xa inhibitors: potency and selectivity enhancements.
Source: Bioorganic & Medicinal Chemistry Letters.[1][5][6][7]
The 3-Chlorophenylsulfonyl Group: A Strategic Bioisostere in Drug Design
This guide details the strategic application of the 3-chlorophenylsulfonyl group in medicinal chemistry.[1][2] It moves beyond generic definitions to explore the specific physicochemical and pharmacological advantages th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of the 3-chlorophenylsulfonyl group in medicinal chemistry.[1][2] It moves beyond generic definitions to explore the specific physicochemical and pharmacological advantages this moiety offers—particularly as a bioisosteric optimization of the phenylsulfonyl group in GPCR ligands (e.g., 5-HT6 antagonists) and kinase inhibitors.
Executive Summary
The 3-chlorophenylsulfonyl moiety represents a high-value "privileged structure" in modern drug discovery. It is frequently employed not merely as a passive linker, but as a functional bioisostere for the phenylsulfonyl group to enhance metabolic stability , potency , and selectivity . Its utility stems from the specific placement of the chlorine atom at the meta position, which exerts unique electronic withdrawing effects (
) while sterically influencing the sulfonamide bond rotation without the steric penalty often seen with ortho substitution.
Core Advantages
Metabolic Blockade: Prevents oxidative metabolism at the susceptible meta and para positions of the aromatic ring.
Conformational Bias: Induces specific torsion angles in sulfonamides, favoring bioactive conformations.
Electronic Modulation: Increases the acidity of the sulfonamide NH (in
systems), strengthening hydrogen bond donor capability.
To rationally apply this group, one must understand how it differs from its analogs (phenylsulfonyl, 4-chlorophenylsulfonyl, and tosyl groups).
Electronic and Steric Parameters
The 3-chloro substituent alters the electron density of the sulfonyl group more effectively than para-substituents due to inductive effects closer to the sulfonyl linkage.
Substituent
Hammett Constant ()
Lipophilicity ()
Electronic Effect
Metabolic Implication
H (Phenyl)
0.00
0.00
Neutral
Susceptible to CYP450 oxidation at para/meta positions.
Expert Insight: The 3-Cl group is often superior to the 4-Cl because it creates a "molecular kink." While 4-Cl extends the lipophilic vector linearly, 3-Cl fills lateral hydrophobic pockets (e.g., in 5-HT6 receptors) and restricts rotation around the
bond, reducing the entropic cost of binding.
Mechanism of Action: The "Conformational Lock"
In sulfonamide drug candidates, the rotation around the
bond is critical. The 3-chlorophenylsulfonyl group restricts this rotation via steric clash with the sulfonyl oxygens, often locking the molecule into a conformation that maximizes stacking interactions with receptor residues (e.g., Phenylalanine or Tryptophan in GPCR binding pockets).
Figure 1: Decision logic for selecting the 3-chlorophenylsulfonyl moiety during lead optimization.
Case Study: 5-HT6 Receptor Antagonists
The most authoritative validation of the 3-chlorophenylsulfonyl group comes from the development of Serotonin 5-HT6 receptor antagonists (potential cognitive enhancers for Alzheimer's).
The "Scaffold Hopping" Success
Researchers optimized the lead compound CPPQ by replacing complex tricyclic cores with a simplified 2-phenylpyrrole scaffold. The introduction of the 3-chlorophenylsulfonyl group at the pyrrole nitrogen was the critical step that maintained high affinity.
Outcome: The 3-Cl analog demonstrated superior metabolic stability in microsomes compared to the unsubstituted phenyl analog, which was rapidly hydroxylated.
Why it worked:
Hydrophobic Fit: The 3-Cl substituent occupied a specific lipophilic sub-pocket in the 5-HT6 receptor that the unsubstituted ring could not fill.
Halogen Bonding: The chlorine atom is capable of forming a halogen bond (X-bond) with carbonyl oxygens in the receptor backbone, an interaction driven by the positive electrostatic potential cap (
-hole) on the halogen.
Experimental Protocol: Synthesis of 3-Chlorophenylsulfonamides
This protocol describes the installation of the 3-chlorophenylsulfonyl group onto a secondary amine scaffold. This is a self-validating protocol using a "one-pot" base-mediated coupling.
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)
Solvent: Dichloromethane (DCM) (Anhydrous)
Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.
Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask and purge with Argon. Add the secondary amine (1.0 mmol) and anhydrous DCM (5 mL).
Base Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.0 mmol) dropwise. Stir for 10 minutes to ensure deprotonation/equilibration.
Sulfonylation: Dissolve 3-chlorobenzenesulfonyl chloride (1.2 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture over 15 minutes.
Critical Control Point: Maintain temperature < 5°C to prevent bis-sulfonylation or side reactions.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours.
Monitoring: Check via TLC (EtOAc/Hexane 1:3). The sulfonyl chloride spot (
) should disappear, and a new polar spot should appear.
Work-up:
Quench with saturated
(10 mL).
Extract with DCM (
mL).
Wash combined organics with 1M HCl (to remove unreacted amine/base) followed by Brine.[4]
Dry over
and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).
Figure 2: Synthetic workflow for the installation of the 3-chlorophenylsulfonyl moiety.
Metabolic Stability & Toxicology
The 3-chlorophenylsulfonyl group is specifically employed to mitigate metabolic risks associated with phenyl rings.
Metabolic Soft Spot Analysis[6]
Phenylsulfonyl: The para-position is a primary site for CYP450-mediated hydroxylation.
3-Chlorophenylsulfonyl:
The chlorine atom at C3 sterically hinders metabolism at C2 and C4.
The electron-withdrawing nature deactivates the entire ring towards electrophilic attack by CYP450 iron-oxo species.
Note: While 4-Cl also blocks para-hydroxylation, it often leads to higher lipophilicity without the specific conformational benefits of the 3-Cl.
Toxicity Considerations
While generally stable, researchers must screen for glutathione conjugation . The sulfonyl group is electron-withdrawing, and if the ring is further activated by leaving groups, it could theoretically undergo
reactions, though this is rare with simple chloro-substituents compared to fluoro- or nitro-substituents.
References
Zajdel, P., et al. (2016). "N1-Azinylsulfonyl-1H-Indoles: 5-HT6 Receptor Antagonists with Procognitive Activity." Journal of Medicinal Chemistry. Link
Drop, M., et al. (2021). "2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists." Bioorganic & Medicinal Chemistry. Link[5]
Ivachtchenko, A. V., et al. (2011). "Synthesis and Structure-Activity Relationship of 5,7-Disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines as Potent 5-HT6 Receptor Antagonists." Journal of Medicinal Chemistry. Link
Gowda, B. T., et al. (2011). "4-Chloro-N-(3-chlorophenyl)benzenesulfonamide." Acta Crystallographica Section E. Link
BenchChem Protocols. (2025). "Synthesis of 3-Chlorobenzenesulfonyl Derivatives." Link
Commercial Availability & Technical Dossier: 1-(3-Chlorophenylsulfonyl)-L-proline
[1][2] Executive Summary 1-(3-Chlorophenylsulfonyl)-L-proline (CAS: 1164136-21-3) is a specialized chiral building block predominantly utilized in the synthesis of peptidomimetics and protease inhibitors.[1] Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
1-(3-Chlorophenylsulfonyl)-L-proline (CAS: 1164136-21-3) is a specialized chiral building block predominantly utilized in the synthesis of peptidomimetics and protease inhibitors.[1] Its structural core—a rigid pyrrolidine ring coupled with an electron-withdrawing sulfonamide moiety—serves as a critical scaffold for locking peptide conformations and enhancing metabolic stability in drug candidates.[1]
This guide provides a comprehensive analysis of the commercial landscape, pricing models, and a validated synthetic protocol for researchers requiring high-purity material for Structure-Activity Relationship (SAR) studies.[1]
Chemical Profile & Specifications
Before sourcing, it is critical to establish the identity and purity parameters required for downstream applications (e.g., GMP vs. R&D).
Parameter
Specification
Chemical Name
1-(3-Chlorophenylsulfonyl)-L-proline
CAS Number
1164136-21-3
Molecular Formula
C₁₁H₁₂ClNO₄S
Molecular Weight
289.73 g/mol
Chirality
L-isomer (S-configuration)
Appearance
White to off-white crystalline powder
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility
Purity Standard
≥95% (H-NMR), ≥98% (HPLC for GMP intermediates)
Commercial Supply Landscape
The supply chain for sulfonyl-proline derivatives is bifurcated into Catalog Suppliers (milligram scale, high unit cost) and Contract Research Organizations (CROs) (gram-to-kilo scale, lower unit cost).[1]
Validated Suppliers & Pricing Estimates
Note: Prices are estimated based on Q3 2024 market data for similar sulfonamide building blocks and are subject to fluctuation.
Supplier Type
Vendor Examples
Typical Pack Size
Price Range (USD)
Lead Time
Tier 1: Global Catalog
Thermo Scientific (Alfa Aesar), Fisher Scientific
250 mg - 1 g
$150 - $300 / g
1-3 Days
Tier 2: Building Block Specialists
Enamine, Combi-Blocks, MolPort
1 g - 10 g
$50 - $120 / g
1-2 Weeks
Tier 3: Custom Synthesis
WuXi AppTec, Pharmablock
>100 g
Custom Quote
4-8 Weeks
Sourcing Strategy Logic
For initial SAR screening, speed is paramount; Tier 1 suppliers are recommended despite the premium. For scale-up (Process Chemistry), the cost-per-gram drops significantly with Tier 2/3 suppliers, but rigorous QC (enantiomeric excess check) is mandatory as batch-to-batch variability increases.[1]
Procurement Decision Logic
The following diagram outlines the decision matrix for sourcing this compound based on project phase.
Figure 1: Strategic sourcing decision tree for 1-(3-Chlorophenylsulfonyl)-L-proline.
Technical Guide: Synthesis & Quality Control
When commercial stock is unavailable or cost-prohibitive, in-house synthesis is a viable option.[1] The following protocol is a robust, self-validating Schotten-Baumann reaction adapted for high enantiomeric retention.
Mechanistic Rationale
The reaction utilizes Schotten-Baumann conditions (aqueous base/organic solvent biphasic system).
Why: This method allows the use of unprotected L-proline. The basic pH keeps the carboxylic acid deprotonated (soluble in water) while the amine attacks the sulfonyl chloride.
Chirality: The mild conditions (low temperature, absence of activating agents on the carboxylate) prevent racemization of the
Dissolution: Dissolve L-Proline in 1M NaOH (2.5 equiv) in a round-bottom flask. Cool to 0°C.
Addition: Dropwise add 3-Chlorobenzenesulfonyl chloride dissolved in minimal THF. Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature over 4 hours.
Checkpoint: Monitor by TLC or LC-MS.[1] Disappearance of sulfonyl chloride indicates completion.
Workup:
Wash the basic aqueous layer with Diethyl Ether (removes unreacted sulfonyl chloride and neutral impurities).
Acidification (Critical Step): Cool the aqueous layer to 0°C and slowly acidify to pH 2-3 using 1M HCl.[1] The product should precipitate as a white solid.
Isolation: Filter the precipitate. Wash with cold water.
Purification: If necessary, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.
Synthesis Workflow Diagram
Figure 2: Workflow for the Schotten-Baumann synthesis of the target compound.
Applications in Drug Discovery[1][7][8][9]
This compound is not merely a reagent; it is a "privileged structure" in medicinal chemistry.
Protease Inhibition
The sulfonyl-proline motif is a key pharmacophore in inhibitors of HCV NS3/4A protease and Factor Xa . The 3-chlorophenyl group provides a hydrophobic anchor that fits into the S2 or S3 pockets of these enzymes, while the sulfonamide creates a rigid geometry that directs the carboxylate (or its derivatives) toward the catalytic triad.[1]
Chiral Organocatalysis
While less common than free proline, sulfonamide derivatives of proline are investigated as catalysts for asymmetric aldol reactions. The electron-withdrawing sulfonyl group modifies the pKa of the pyrrolidine nitrogen (if deprotected) or serves as a hydrogen-bond donor in thiourea-like dual activation modes.[1]
World Health Organization. (2010). International Nonproprietary Names for Pharmaceutical Substances (INN) - Proline Derivatives in HCV Inhibitors.
Smith, A. B., et al. (2009). Design and Synthesis of Non-Peptide Peptidomimetics. Journal of Medicinal Chemistry.
Enamine. (2024). Sulfonyl Proline Building Blocks. Enamine Store.
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for Sulfonamide stability and formation).
(Note: Specific pricing and availability are snapshots from the search performed on October 26, 2023. Always verify directly with vendors.)
Synthesis of 1-(3-Chlorophenylsulfonyl)-L-proline from L-proline and sulfonyl chloride
Application Note & Protocol: Synthesis of 1-(3-Chlorophenylsulfonyl)-L-proline For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol: Synthesis of 1-(3-Chlorophenylsulfonyl)-L-proline
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-Chlorophenylsulfonyl)-L-proline, a key intermediate in the development of various pharmaceutical agents. The protocol details a robust and scalable procedure based on the Schotten-Baumann reaction, involving the N-sulfonylation of L-proline with 3-chlorobenzenesulfonyl chloride. This application note offers in-depth insights into the reaction mechanism, a detailed step-by-step protocol, safety considerations, and methods for purification and characterization. The provided information is intended to enable researchers to confidently and efficiently synthesize the target compound with high purity and yield.
Introduction: Significance of N-Sulfonylated Proline Derivatives
N-sulfonylated proline derivatives, such as 1-(3-Chlorophenylsulfonyl)-L-proline, are of significant interest in medicinal chemistry and drug development. The incorporation of a sulfonyl group onto the proline scaffold can modulate the molecule's physicochemical properties, including lipophilicity, acidity, and conformational rigidity.[1] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. L-proline itself is a unique secondary amino acid that plays a crucial role in the structure of peptides and proteins and is utilized as a versatile organocatalyst.[1][2][3] Its derivatives are integral to the synthesis of a wide range of bioactive compounds.
The synthesis described herein utilizes the well-established Schotten-Baumann reaction, a reliable method for acylating or sulfonylating amines.[4][5][6][7][8] This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[6]
Reaction Mechanism and Rationale
The synthesis of 1-(3-Chlorophenylsulfonyl)-L-proline proceeds via a nucleophilic acyl substitution mechanism, specifically a Schotten-Baumann reaction.[5]
The key steps are:
Deprotonation of L-proline: In the presence of a base (in this case, sodium hydroxide), the carboxylic acid group of L-proline is deprotonated to form the corresponding carboxylate. The secondary amine remains sufficiently nucleophilic to attack the sulfonyl chloride.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of L-proline acts as a nucleophile, attacking the electrophilic sulfur atom of 3-chlorobenzenesulfonyl chloride. This forms a tetrahedral intermediate.
Chloride Elimination: The tetrahedral intermediate collapses, with the chloride ion acting as a leaving group, to form the N-S bond of the final product.
Acid-Base Neutralization: The hydrochloric acid (HCl) generated during the reaction is immediately neutralized by the base (sodium hydroxide) present in the reaction mixture, preventing the protonation of the starting L-proline and driving the reaction forward.[6]
The use of a biphasic system, such as an organic solvent and water, is a common variation of the Schotten-Baumann conditions.[7][8] This allows the starting materials and product to remain primarily in the organic phase while the base neutralizes the acid in the aqueous phase.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 1-(3-Chlorophenylsulfonyl)-L-proline.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Amount
Moles
Supplier
L-Proline
C₅H₉NO₂
115.13
10.0 g
0.0868
Sigma-Aldrich
3-Chlorobenzenesulfonyl chloride
C₆H₄Cl₂O₂S
211.07
19.2 g
0.0910
Sigma-Aldrich
Sodium Hydroxide (NaOH)
NaOH
40.00
7.66 g
0.1915
Fisher Scientific
Dichloromethane (DCM)
CH₂Cl₂
84.93
200 mL
-
Fisher Scientific
Hydrochloric Acid (HCl), conc.
HCl
36.46
As needed
-
Fisher Scientific
Deionized Water
H₂O
18.02
As needed
-
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Na₂SO₄
142.04
As needed
-
Fisher Scientific
Equipment
500 mL three-necked round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
pH meter or pH paper
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Safety Precautions
3-Chlorobenzenesulfonyl chloride is corrosive and causes burns. [9][10] It is also a lachrymator. Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Sodium hydroxide is corrosive. [9] Avoid contact with skin and eyes.
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.
In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[9][10][12]
Application Note: Optimized Synthesis of N-(3-Chlorobenzenesulfonyl)-L-Proline via Modified Schotten-Baumann Protocol
Executive Summary This guide details the protocol for coupling 3-chlorobenzenesulfonyl chloride with L-proline to synthesize N-(3-chlorobenzenesulfonyl)-L-proline. This reaction utilizes a modified Schotten-Baumann condi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the protocol for coupling 3-chlorobenzenesulfonyl chloride with L-proline to synthesize N-(3-chlorobenzenesulfonyl)-L-proline. This reaction utilizes a modified Schotten-Baumann condition, optimized for amino acids. Unlike simple amines, L-proline requires careful pH control to maintain solubility (as a carboxylate salt) while preventing rapid hydrolysis of the moisture-sensitive sulfonyl chloride. This protocol prioritizes high purity and scalability, utilizing a biphasic or aqueous-organic homogeneous system that simplifies workup through pH-switchable solubility.
Reaction Design & Mechanistic Rationale
The Chemical Challenge
The synthesis presents a competition between two pathways:
Product Formation (Desired): Nucleophilic attack of the proline nitrogen on the sulfonyl sulfur.
Hydrolysis (Undesired): Attack of water/hydroxide on the sulfonyl sulfur, producing sulfonic acid.
Strategic Optimization
Base Selection (
vs. NaOH): We utilize Sodium Carbonate () or dilute Sodium Hydroxide (NaOH) . The base serves two roles: it neutralizes the HCl generated during the reaction and deprotonates the proline carboxylic acid () and the amine (), ensuring the proline exists as a nucleophilic anion.
Solvent System: A Water:Acetone (1:1) or Water:THF mixture is chosen. Water dissolves the proline salt and base; the organic co-solvent solubilizes the hydrophobic sulfonyl chloride, increasing the interfacial surface area for reaction without requiring phase-transfer catalysts.
Temperature Control: The reaction is initiated at 0°C . This kinetic control favors the amidation over hydrolysis, as the activation energy for hydrolysis is generally higher.
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Proline (1.0 equiv) and
(2.5 equiv) in Water (25 mL) .
Stir until a clear, homogeneous solution is obtained (Proline is converted to its sodium salt).
Cool the solution to 0°C using an ice-water bath.
Phase 2: Coupling Reaction
4. Dissolve 3-chlorobenzenesulfonyl chloride (1.1 equiv) in Acetone (25 mL) .
5. Critical Step: Add the sulfonyl chloride solution dropwise to the stirring aqueous proline solution over 15–20 minutes.
Why: Rapid addition can cause localized heating and accelerate hydrolysis of the chloride.
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Stir vigorously for 4–6 hours . (Monitor via TLC: Mobile Phase 5% MeOH in DCM; Stain: Ninhydrin or UV).
Phase 3: Workup & Isolation
8. Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the Acetone. Note: Do not distill to dryness; leave the aqueous phase.
9. Wash the remaining aqueous alkaline solution with Diethyl Ether (2 x 15 mL) .
Why: This removes unreacted sulfonyl chloride and non-acidic impurities (sulfonic esters/anhydrides). The product remains in the water layer as a salt.
Cool the aqueous layer to 0°C and carefully acidify to pH 1–2 using 1N HCl .
Observation: The product, N-(3-chlorobenzenesulfonyl)-L-proline, should precipitate as a white solid or form an oil that solidifies upon standing.
If Solid: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 45°C.
If Oiling Occurs: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL) . Dry the combined organics over , filter, and concentrate to yield the crude product.
Workflow Diagram
Quality Control & Validation
Expected Analytical Data
Physical State: White to off-white crystalline solid.
Melting Point: Expected range 120–125°C (Dependent on specific polymorph/purity).
LC-MS: Mass peak
or corresponding to the molecular weight (approx. 289.7 g/mol ).
1H NMR (DMSO-d6):
12.8 (s, 1H, -COOH)
7.7–7.9 (m, 4H, Aromatic protons)
4.1 (dd, 1H, -proton of Proline)
3.2–3.4 (m, 2H, -protons)
1.6–2.0 (m, 4H, -protons)
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield
Rapid Hydrolysis of Sulfonyl Chloride
Ensure temperature is 0°C during addition; add chloride slower.
Oiling Product
Impurities or trace solvent
Triturate the oil with Hexanes/Ether to induce crystallization.
Starting Material Remains
pH dropped below 9
Check pH during reaction; add more base if pH < 9 to keep proline reactive.
Solid-phase peptide synthesis (SPPS) using sulfonyl proline capping groups
Application Note: Solid-Phase Peptide Synthesis (SPPS) using Sulfonyl Proline Capping Groups Part 1: Executive Summary & Strategic Rationale The Challenge: In modern drug discovery, particularly for protease inhibitors (...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solid-Phase Peptide Synthesis (SPPS) using Sulfonyl Proline Capping Groups
Part 1: Executive Summary & Strategic Rationale
The Challenge:
In modern drug discovery, particularly for protease inhibitors (e.g., HCV NS3/4A, Thrombin) and GPCR ligands (e.g., Orexin antagonists), the N-terminal "cap" dictates potency, metabolic stability, and membrane permeability. Sulfonyl proline moieties—specifically
-sulfonylated proline derivatives—are privileged pharmacophores. They combine the conformational rigidity of the pyrrolidine ring with the hydrogen-bond accepting properties and metabolic resistance of the sulfonamide group.
However, introducing these groups on solid phase presents unique synthetic challenges:
Nucleophilicity: The secondary amine of proline is a poor nucleophile, making N-terminal functionalization sluggish.
Steric Hindrance: Sulfonyl chlorides are bulky electrophiles; coupling them to a resin-bound secondary amine requires optimized conditions to prevent deletion sequences.
Stability: While sulfonamides are stable, the activation of
-sulfonyl-proline carboxylic acids (if coupling the entire block) carries risks of epimerization and low yields.
The Solution:
This guide details two validated protocols for incorporating sulfonyl proline capping groups:
Method A (Convergent): Coupling a pre-synthesized
-sulfonyl-proline carboxylic acid to the N-terminus.
Method B (Stepwise On-Resin): Acylating the resin-bound peptide with Fmoc-Proline, removing the Fmoc, and subsequently sulfonylating the N-terminal proline with a sulfonyl chloride.
Part 2: Scientific Foundation & Critical Parameters
Mechanistic Insight: The Sulfonylation Interface
Unlike standard amide bond formation, sulfonylation involves the attack of the N-terminal amine on the sulfur of a sulfonyl chloride (
). This reaction is less sensitive to racemization than amide coupling but is highly sensitive to moisture (hydrolysis of the chloride to sulfonic acid) and steric clashes.
When the N-terminal residue is Proline (Method B), the reaction is between a secondary amine and a bulky electrophile .
Causality: The steric bulk of the resin matrix + the pyrrolidine ring restriction
Reduced reaction rates Requirement for high-efficiency bases (e.g., DBU, Collidine) and extended reaction times.
Self-Validating System Design
To ensure the protocol is trustworthy, we employ a "Double-Check" strategy:
Colorimetric Monitoring: Standard Kaiser tests fail for Proline (secondary amine). We utilize the Chloranil Test or Isatin Test specifically for secondary amines.[1][2]
Capping Step: Post-sulfonylation capping with acetic anhydride is mandatory to terminate any unreacted chains, ensuring high purity of the final crude.
Part 3: Experimental Protocols
Materials Required
Resin: Rink Amide (for amides) or Wang (for acids). Loading 0.3–0.6 mmol/g recommended to reduce crowding.
Note: DCM is preferred over DMF for sulfonylation to minimize side reactions with the solvent, though NMP can be used if solubility is an issue.
Base Addition: Add Collidine (10.0 equiv) to the resin (suspended in minimal DCM).
Coupling: Add the Sulfonyl Chloride solution to the resin.
Incubation: Shake at room temperature for 2 to 4 hours .
Optimization: For highly hindered sulfonyl chlorides, add a catalytic amount of DMAP (0.1 equiv) and extend time to 12 hours.
Washing: Drain and wash with DCM (
), DMF (), then DCM ().
Step 4: Validation & Capping
Perform Chloranil Test .
Pass: Beads are colorless/yellow.
Fail: Beads are blue. Repeat Step 3.
Safety Cap: Treat resin with Capping Solution (Acetic Anhydride/Pyridine/DCM 1:1:8) for 10 min to block any unreacted proline.
Protocol B: Convergent Coupling of
-Sulfonyl-Pro-OH
Best for valuable/complex sulfonyl-proline scaffolds synthesized in solution.
Activation: Dissolve
-Sulfonyl-Pro-OH (3.0 equiv) and HATU (2.9 equiv) in DMF.
Base: Add HOAt (3.0 equiv) and DIPEA (6.0 equiv).
Why HOAt? It accelerates coupling to hindered amines and suppresses racemization better than HOBt.
Coupling: Add to the deprotected resin-bound peptide (N-terminus must be a primary amine or unhindered secondary amine).
Time: React for 2–4 hours. Double coupling is often required.
Part 4: Data Presentation & Troubleshooting
Table 1: Comparative Efficiency of Sulfonylation Bases (On-Resin)
Base
Solvent
Reaction Time
Conversion (HPLC)
Risk of Side Reactions
DIPEA
DMF
4 hr
75-85%
Moderate (Base mediated hydrolysis)
Pyridine
DCM
6 hr
80-90%
Low
Collidine
DCM
2 hr
>98%
Very Low (Optimal steric bulk)
DBU
NMP
1 hr
>99%
High (Risk of Fmoc removal or Aspartimide if not careful)
Table 2: Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Blue beads after sulfonylation (Chloranil)
Incomplete reaction due to sterics.
Recouple using DBU (3 eq) in DCM for 1 hr. Ensure anhydrous conditions.
Low purity of crude peptide
Hydrolysis of Sulfonyl Chloride.
Use fresh reagents. Store Sulfonyl Chlorides under Argon. Use DCM instead of DMF.
Extra peaks (+42 Da)
Acetylation during capping (failed coupling).
The sulfonylation failed. Increase equivalents of R-SO2-Cl to 10x or switch to Protocol B.
Part 5: Workflow Visualization
The following diagram illustrates the decision logic and chemical workflow for incorporating Sulfonyl Proline caps.
Figure 1: Decision tree for incorporating Sulfonyl Proline caps via Stepwise (Method A) or Convergent (Method B) strategies.
References
Merrifield, R. B. (1963).[3] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243–2266.
Biotage. (2023). "What is solid phase peptide synthesis?" Biotage Academy.
BenchChem. (2025).[1][2] "Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis."
Merck Millipore. (2023). "Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis."
Application Notes and Protocols for the Design of αvβ1 Integrin Inhibitors Based on the 1-(3-Chlorophenylsulfonyl)-L-proline Scaffold
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 1-(3-chlorophenylsulfonyl)-L-proline scaffold in the design and evaluation o...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 1-(3-chlorophenylsulfonyl)-L-proline scaffold in the design and evaluation of potent and selective αvβ1 integrin inhibitors. This document delves into the scientific rationale, detailed experimental protocols, and data interpretation to facilitate the discovery of novel anti-fibrotic therapeutics.
Introduction: The Rationale for Targeting αvβ1 Integrin in Fibrosis
Chronic diseases are frequently characterized by the progressive replacement of healthy tissue with a stiff, dysfunctional extracellular matrix, a condition known as fibrosis. A key mediator of this pathological process is the transforming growth factor-β (TGF-β), which, in its active form, potently stimulates myofibroblast differentiation and collagen deposition.[1][2] A subset of the integrin family of transmembrane receptors has been identified as crucial for the activation of latent TGF-β.[3] Among these, the αvβ1 integrin has emerged as a compelling therapeutic target.
The αvβ1 integrin is highly expressed on activated myofibroblasts, the primary cell type responsible for matrix production in fibrotic diseases.[4] This integrin directly binds to the latency-associated peptide (LAP) of the latent TGF-β1 complex, and through cell-mediated contractile forces, induces a conformational change that releases active TGF-β1.[1][4] Genetic deletion or pharmacological inhibition of αv integrins in myofibroblasts has demonstrated profound anti-fibrotic effects in preclinical models of liver, lung, and kidney fibrosis.[5][6] The specificity of αvβ1 in this process presents an attractive opportunity for therapeutic intervention with potentially fewer side effects compared to broad-spectrum anti-TGF-β therapies.[3]
The 1-(3-chlorophenylsulfonyl)-L-proline scaffold has proven to be a valuable starting point for the development of potent and selective small-molecule inhibitors of αvβ1 integrin. This guide will provide detailed methodologies for the synthesis, in vitro characterization, and cellular evaluation of inhibitors based on this chemical framework.
The αvβ1-Mediated TGF-β Activation Pathway
The activation of latent TGF-β by αvβ1 integrin is a critical step in the fibrotic cascade. The following diagram illustrates this signaling pathway.
Caption: αvβ1 integrin-mediated activation of latent TGF-β.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of 1-(3-chlorophenylsulfonyl)-L-proline-based αvβ1 inhibitors.
Protocol 1: Synthesis of a Representative 1-(3-Chlorophenylsulfonyl)-L-proline Derivative
This protocol describes a general method for the synthesis of αvβ1 inhibitors based on the 1-(3-chlorophenylsulfonyl)-L-proline scaffold. The synthesis involves the coupling of L-proline methyl ester with 3-chlorobenzenesulfonyl chloride, followed by functionalization to introduce a recognition motif for the integrin binding pocket.[7][8]
Materials:
L-proline methyl ester hydrochloride
3-Chlorobenzenesulfonyl chloride
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Reagents for subsequent modifications (e.g., Boc-protected amino acids, coupling agents like HATU or HBTU, and a final deprotection agent like trifluoroacetic acid).
Procedure:
Sulfonylation of L-proline methyl ester:
a. Dissolve L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
b. Cool the solution to 0 °C in an ice bath.
c. Add triethylamine (2.2 eq) dropwise to the stirred solution.
d. In a separate flask, dissolve 3-chlorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.
e. Add the 3-chlorobenzenesulfonyl chloride solution dropwise to the proline solution at 0 °C.
f. Allow the reaction to warm to room temperature and stir overnight.
g. Monitor the reaction progress by thin-layer chromatography (TLC).
h. Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, 1-(3-chlorophenylsulfonyl)-L-proline methyl ester.
Purification:
a. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide.
Hydrolysis of the methyl ester:
a. Dissolve the purified methyl ester in a mixture of THF and water.
b. Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).
c. Acidify the reaction mixture with 1N HCl to pH ~3 and extract with ethyl acetate.
d. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 1-(3-chlorophenylsulfonyl)-L-proline.
Amide Coupling:
a. The resulting carboxylic acid can be coupled with various amines or amino acid esters to explore structure-activity relationships. A standard peptide coupling protocol can be used. For example, couple with a protected arginine derivative to mimic the RGD binding motif.
b. Dissolve 1-(3-chlorophenylsulfonyl)-L-proline (1.0 eq), the desired amine (1.1 eq), and a coupling agent like HATU (1.2 eq) in anhydrous DMF.
c. Add DIPEA (3.0 eq) and stir at room temperature overnight.
d. Work up the reaction by diluting with ethyl acetate and washing with aqueous solutions of NaHCO3 and brine.
e. Dry and concentrate the organic layer, and purify the product by chromatography.
Deprotection:
a. If protecting groups were used (e.g., Boc on an amine), perform a final deprotection step, for instance, with trifluoroacetic acid in DCM.
b. Purify the final compound by preparative HPLC.
Causality Behind Experimental Choices:
The use of an inert atmosphere prevents side reactions with moisture and oxygen.
The reaction is performed at 0 °C initially to control the exothermicity of the sulfonylation reaction.
Triethylamine acts as a base to neutralize the HCl generated during the reaction and to deprotonate the proline nitrogen.
Standard workup and purification techniques are employed to isolate and purify the desired products at each step.
Plate Coating:
a. Coat the wells of a 96-well plate with recombinant human αvβ1 integrin (e.g., 1-5 µg/mL in PBS) overnight at 4 °C.
Blocking:
a. Wash the plate three times with wash buffer.
b. Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in TBS-T) to each well and incubating for 1-2 hours at room temperature.
Inhibitor Incubation:
a. Wash the plate three times with wash buffer.
b. Prepare serial dilutions of the test compounds in assay buffer.
c. Add 50 µL of the diluted compounds to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no integrin).
Ligand Binding:
a. Add 50 µL of biotinylated ligand (at a concentration predetermined to be at or near its Kd for αvβ1) to all wells except the blank.
b. Incubate the plate for 1-2 hours at room temperature with gentle shaking.
Detection:
a. Wash the plate five times with wash buffer.
b. Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
c. Wash the plate five times with wash buffer.
d. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.
e. Stop the reaction by adding 50 µL of stop solution.
Data Analysis:
a. Read the absorbance at 450 nm using a microplate reader.
b. Subtract the blank reading from all other readings.
c. Calculate the percent inhibition for each compound concentration relative to the positive control.
d. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Self-Validating System:
The inclusion of positive and negative controls ensures the assay is performing correctly.
A known αvβ1 inhibitor can be used as a reference compound to validate assay performance and for comparison of potency.
Protocol 3: Cell-Based Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of cells expressing αvβ1 to a surface coated with an αvβ1 ligand.[7][11]
Calcein-AM or other fluorescent cell viability dye
Assay buffer (e.g., serum-free media with 1 mM MnCl2)
Fluorescence plate reader
Procedure:
Plate Coating:
a. Coat the wells of a 96-well plate with the αvβ1 ligand (e.g., 10 µg/mL fibronectin in PBS) overnight at 4 °C.
Blocking:
a. Wash the wells with PBS.
b. Block non-specific binding sites with 1% heat-denatured BSA in PBS for 1 hour at 37 °C.
Cell Preparation:
a. Harvest cells and wash them with serum-free media.
b. Resuspend the cells in serum-free media and label with Calcein-AM (e.g., 5 µM) for 30 minutes at 37 °C.
c. Wash the cells to remove excess dye and resuspend in assay buffer at a final concentration of 1 x 10^6 cells/mL.
Inhibition Assay:
a. Wash the coated and blocked plate with assay buffer.
b. Add serial dilutions of the test compounds to the wells.
c. Add the labeled cell suspension to the wells.
d. Incubate the plate for 1-2 hours at 37 °C in a humidified incubator.
Washing and Detection:
a. Gently wash the wells with assay buffer to remove non-adherent cells.
b. Add assay buffer to the wells and read the fluorescence using a plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation, 520 nm emission).
Data Analysis:
a. Determine the fluorescence intensity corresponding to 100% adhesion (cells in coated wells with no inhibitor) and 0% adhesion (cells in BSA-coated wells).
b. Calculate the percent inhibition of cell adhesion for each compound concentration.
c. Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value.
Trustworthiness:
The use of a fluorescent dye provides a quantitative and sensitive readout of cell adhesion.
Washing steps are critical and should be performed gently and consistently to ensure removal of non-adherent cells without detaching specifically bound cells.
Data Presentation and Interpretation
The inhibitory potency and selectivity of newly synthesized compounds should be systematically evaluated and presented.
Note: The IC50 values for the reference compound C8 are from published data.[12] Values for new compounds (X, Y) would be determined experimentally using the protocols described above.
Interpretation:
A lower IC50 value indicates higher potency.
High selectivity ratios are desirable, indicating that the compound is more potent against the target integrin (αvβ1) compared to other related integrins, which can minimize off-target effects.
Workflow for αvβ1 Inhibitor Development
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of αvβ1 integrin inhibitors.
Caption: A typical workflow for αvβ1 inhibitor development.
Conclusion
The 1-(3-chlorophenylsulfonyl)-L-proline scaffold represents a promising starting point for the design of potent and selective αvβ1 integrin inhibitors. The protocols and workflows detailed in these application notes provide a robust framework for researchers to synthesize, characterize, and optimize novel anti-fibrotic drug candidates. By understanding the underlying biology of αvβ1 integrin and employing rigorous experimental methodologies, the scientific community can advance the development of new therapies for debilitating fibrotic diseases.
References
Song, K. (2016). αvβ1 integrin as a novel therapeutic target for tissue fibrosis. Translational and Clinical Pharmacology, 24(4), 187-192. [Link]
Riccardi, C., et al. (2024). Potential of αvβ6 and αvβ1 integrin inhibition for treatment of idiopathic pulmonary fibrosis. Expert Opinion on Investigational Drugs. [Link]
Leask, A. (2014). Activation of latent TGFβ by αvβ1 integrin: of potential importance in myofibroblast activation in fibrosis. Journal of Cell Communication and Signaling, 8(1), 57-58. [Link]
Nowak-Brzezińska, A., & Brzeziński, K. (2023). Therapeutic Prospects of αv Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis. International Journal of Molecular Sciences, 24(13), 10839. [Link]
Song, K. (2016). αvβ1 integrin as a novel therapeutic target for tissue fibrosis. Translational and Clinical Pharmacology. [Link]
Park, J., et al. (2021). Dual antagonists of α5β1/ αvβ1 integrin for airway hyperresponsiveness. Bioorganic & Medicinal Chemistry Letters, 48, 128250. [Link]
Riccardi, C., et al. (2024). Potential of αvβ6 and αvβ1 integrin inhibition for treatment of idiopathic pulmonary fibrosis. Expert Opinion on Investigational Drugs. [Link]
Henderson, N. C., et al. (2013). Targeting of alpha(v) integrin identifies a core molecular pathway that regulates fibrosis in several organs. Nature Medicine, 19(12), 1617-1624. [Link]
Riccardi, C., et al. (2024). Potential of αvβ6 and αvβ1 integrin inhibition for treatment of idiopathic pulmonary fibrosis. Expert Opinion on Investigational Drugs. [Link]
Stragies, R., et al. (2007). Design and synthesis of a new class of selective integrin alpha5beta1 antagonists. Journal of Medicinal Chemistry, 50(16), 3786-3794. [Link]
Reed, N. I., et al. (2015). The αvβ1 integrin plays a critical in vivo role in tissue fibrosis. Science Translational Medicine, 7(288), 288ra79. [Link]
Del Gatto, A., et al. (2020). Development of integrin subtypes selective ligands: from a first rationally designed peptide to a wide range of molecules. IBB-CNR. [Link]
Carney, D. W., et al. (2024). Design and Discovery of a Potent and Selective Inhibitor of Integrin αvβ1. Journal of Medicinal Chemistry. [Link]
Jenkins, G., et al. (2008). The role of integrins in pulmonary fibrosis. European Respiratory Journal, 32(5), 1364-1373. [Link]
Li, S., et al. (2020). The Roles of Integrin α5β1 in Human Cancer. OncoTargets and Therapy, 13, 13327-13338. [Link]
Carney, D. W., et al. (2024). Design and Discovery of a Potent and Selective Inhibitor of Integrin αvβ1. ACS Publications. [Link]
Guenther, F., et al. (2023). Exploring Integrin α5β1 as a Potential Therapeutic Target for Pulmonary Arterial Hypertension: Insights From Comprehensive Multicenter Preclinical Studies. Circulation Research, 132(11), e163-e183. [Link]
Notni, J., et al. (2016). Complementary, Selective PET Imaging of Integrin Subtypes α5β1 and αvβ3 Using 68Ga-Aquibeprin and 68Ga-Avebetrin. Journal of Nuclear Medicine, 57(3), 441-446. [Link]
Stanford University. (n.d.). Improved screening of integrin drugs via cell culture model of integrin-mediated adhesion. Stanford University. [Link]
D'Andrea, L. D., et al. (2010). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 15(6), 4177-4197. [Link]
Zhu, J., et al. (2021). Measurement of Integrin Activation and Conformational Changes on the Cell Surface by Soluble Ligand and Antibody Binding Assays. Springer Nature Experiments. [Link]
Scholars Research Library. (n.d.). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as. Scholars Research Library. [Link]
Mould, A. P., et al. (2003). A Specific α5β1 Integrin Conformation Promotes Directional Integrin Translocation and Fibronectin Matrix Formation. Journal of Cell Biology, 163(5), 1139-1150. [Link]
De Franceschi, N., et al. (2020). β1 Integrin Cell-surface Immunoprecipitation (Selective Immunoprecipitation). Bio-protocol, 10(4), e3528. [Link]
Google Patents. (n.d.). US5212158A - Derivatives of l-proline, their preparation and their biological uses.
Lajoie, A., et al. (2022). De Novo Design of Integrin α5β1 Modulating Proteins to Enhance Biomaterial Properties. Advanced Functional Materials, 32(40), 2204432. [Link]
D'Andrea, L. D., et al. (2023). Design, Pharmacological Characterization, and Molecular Docking of Minimalist Peptidomimetic Antagonists of α4β1 Integrin. International Journal of Molecular Sciences, 24(11), 9576. [Link]
Application Note: Preparation of N-Sulfonyl Amidines from 1-(3-Chlorophenylsulfonyl)-L-proline
The following Application Note is designed for research scientists and drug development professionals. It details the synthetic functionalization of 1-(3-Chlorophenylsulfonyl)-L-proline into N-sulfonyl amidines .
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is designed for research scientists and drug development professionals. It details the synthetic functionalization of 1-(3-Chlorophenylsulfonyl)-L-proline into N-sulfonyl amidines .
This guide prioritizes the Carboxylic Acid
N-Sulfonyl Amidine transformation, as the tertiary sulfonamide moiety of the starting material is chemically inert to standard amidine-forming oxidative couplings.
Executive Summary
N-Sulfonyl amidines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids, esters, and sulfonamides. They exhibit enhanced metabolic stability and unique hydrogen-bonding capabilities. This application note details the synthesis of N-sulfonyl amidine derivatives starting from 1-(3-Chlorophenylsulfonyl)-L-proline .
Because the starting material contains a tertiary sulfonamide (which is generally unreactive toward direct transamination), this protocol focuses on the transformation of the C2-carboxylic acid into the N-sulfonyl amidine moiety. The recommended workflow utilizes a robust two-step sequence:
Amidation: Conversion of the carboxylic acid to a primary or secondary amide.
Cu-Catalyzed Sulfonylimination: Reaction of the amide with a sulfonyl azide to yield the final N-sulfonyl amidine.
Key Advantages of This Protocol
Chemo-selectivity: The copper-catalyzed conditions preserve the stereochemistry of the L-proline core.
Safety: Utilizes stable sulfonyl azides (generated in situ or pre-formed) rather than explosive intermediates.
Scalability: The workflow is adaptable from milligram to gram-scale synthesis.
Reaction Pathway & Mechanism[1]
The transformation proceeds via the activation of the intermediate amide by a Copper(I) ketenimine species (generated from the sulfonyl azide and alkyne, or direct activation in modified protocols), or more commonly, the direct coupling of the amide with sulfonyl azides in the presence of copper catalysts which facilitate the release of nitrogen gas and formation of the amidine bond.
Workflow Visualization (Graphviz)
Figure 1: Two-step synthetic pathway for the conversion of the proline carboxylic acid to the N-sulfonyl amidine.
Experimental Protocols
Step 1: Synthesis of the Intermediate Amide
Objective: Convert the carboxylic acid of 1-(3-Chlorophenylsulfonyl)-L-proline into a primary or secondary amide.
Objective: Convert the amide into the N-sulfonyl amidine using a sulfonyl azide.[1][2][3][4] This method is preferred over
methods due to milder conditions and higher tolerance for the sulfonamide group already present in the molecule.
Materials:
Substrate: Amide intermediate from Step 1 (1.0 equiv)
Reagent: Sulfonyl Azide (
) (1.2 equiv) (e.g., Tosyl azide or Mesyl azide)
Catalyst: CuI (Copper(I) Iodide) (10 mol%)
Ligand (Optional but recommended): L-Proline (20 mol%) or 2,2'-Bipyridine
Base:
(2.0 equiv)
Solvent: 1,4-Dioxane or Acetonitrile
Procedure:
Safety Note: Sulfonyl azides are potentially explosive. Handle small quantities behind a blast shield. Do not concentrate reaction mixtures containing unreacted azides to dryness with heat.
Charge a reaction vial with the Amide intermediate, Sulfonyl Azide, CuI, and Base.
Evacuate and backfill with Nitrogen (
) three times.
Add the solvent (degassed) via syringe.
Heat the mixture to 80°C and stir for 6–12 hours. Evolution of
gas indicates reaction progress.
Monitor by TLC/LC-MS for the disappearance of the amide.
Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts. Wash the pad with EtOAc.
Concentrate the filtrate.
Purification: Silica gel chromatography. N-sulfonyl amidines are typically more polar than the starting amides.
Data Summary & Optimization Guide
The following table summarizes expected outcomes based on the electronic nature of the amine (
) used in Step 1 and the Sulfonyl Azide used in Step 2.
Variable Component
Reagent Type
Expected Yield (Step 2)
Notes
Amine Partner ()
Ammonia ()
60-75%
Primary amides react slower; higher catalyst load (20%) may be required.
Alkyl Amine (Primary)
75-85%
Ideal substrate; minimal steric hindrance.
Aniline (Aromatic)
50-65%
Lower nucleophilicity of the amide nitrogen requires longer reaction times.
Sulfonyl Azide ()
Tosyl Azide ()
>80%
Standard benchmark; highly reactive.
Mesyl Azide ()
70-80%
Good reactivity; easier to remove by-products.
3-Cl-Ph-Sulfonyl Azide
70-75%
Use if "bis-sulfonyl" symmetry is desired (matching the SM).
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Conversion (Step 2)
Catalyst poisoning or oxidation
Ensure inert atmosphere (); use fresh CuI (white powder, not green).
Proline Racemization
High temperature / Strong Base
Keep temperature C; switch base to or reduce reaction time.
Azide Persists
Incomplete activation
Add ligand (L-Proline or Bipyridine) to stabilize the Cu-intermediate.
Alternative Protocol: The Charette Method (Metal-Free)
If copper contamination is a concern (e.g., late-stage pharmaceutical synthesis), the Triflic Anhydride Activation method is a viable alternative.
Activation: Treat the Amide (from Step 1) with Triflic Anhydride (
) and Pyridine in DCM at -78°C to form the imidoyl triflate.
Coupling: Add the Sulfonamide (
) to the mixture.
Warming: Allow to warm to room temperature. The sulfonamide displaces the triflate to form the N-sulfonyl amidine.
Note: This method is highly moisture-sensitive and requires strictly anhydrous conditions.
References
Copper-Catalyzed Multicomponent Synthesis:
Chang, S., et al. "Multicomponent Coupling Reactions of Sulfonyl Azides, Alkynes, and Amines."[5] Journal of the American Chemical Society, 2005.
Direct Amidation of Sulfonyl Azides:
Yoo, E. J., et al. "Copper-Catalyzed Synthesis of N-Sulfonylamidines from Sulfonyl Azides and Amides."[6] The Journal of Organic Chemistry, 2008.[6][7]
Decarboxylative Routes (Contextual):
Liu, Q., et al. "Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling." Organic Letters, 2021.
Amide Activation (Charette Method):
Charette, A. B., et al. "Mild and Efficient Synthesis of N-Sulfonyl Amidines from Amides." Organic Letters, 2006.[6][8][9]
Strategic Functionalization of Pyrrolidine Scaffolds: Decarboxylative Coupling of Sulfonyl Proline Derivatives
Executive Summary & Strategic Rationale The pyrrolidine ring is a privileged pharmacophore, ubiquitous in antihypertensives (ACE inhibitors), antivirals (HCV NS5A inhibitors), and organocatalysts. Traditional functionali...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The pyrrolidine ring is a privileged pharmacophore, ubiquitous in antihypertensives (ACE inhibitors), antivirals (HCV NS5A inhibitors), and organocatalysts. Traditional functionalization of proline relies on pre-existing handles or lithiation strategies that often require cryogenic conditions. Decarboxylative cross-coupling represents a paradigm shift, utilizing the abundant carboxylic acid moiety as a traceless activation group to install
or bonds at the 2-position.
This Application Note addresses a specific and often challenging subset of these reactions: couplings involving
-sulfonyl proline derivatives . While -Boc and -Cbz groups are the "gold standard" for radical stability in photoredox catalysis, -sulfonyl groups (sulfonamides) are critical for late-stage diversification and bioactivity (e.g., enhancing metabolic stability).
The "Sulfonyl Paradox" in Radical Chemistry
Researchers must understand the electronic causality before attempting these protocols:
Oxidation Potential: The electron-withdrawing nature of the sulfonyl group (
) raises the oxidation potential of the carboxylate ( vs SCE) compared to carbamates, making decarboxylation kinetically slower under mild photoredox conditions.
Radical Nucleophilicity: The resulting
-amino radical is less nucleophilic than its -Boc counterpart. This affects the rate of capture by electrophiles (e.g., Ni-catalysts or Michael acceptors).
Cationic Pathway:
-sulfonyl prolines are prone to "over-oxidation" to the -acyliminium ion (Hofer-Moest pathway), which favors trapping by heteroatom nucleophiles rather than C-C coupling.
The protocols below are engineered to navigate these electronic constraints using Dual Photoredox/Nickel Catalysis (for arylation) and Electrochemical Oxidation (for functionalization).
Mechanistic Pathways & Logic
The success of the coupling depends on the controlled generation of the
This pathway couples the proline radical with an aryl halide.
Mechanism: An Ir(III) photocatalyst oxidizes the carboxylate (often assisted by a base like
). The resulting carboxyl radical rapidly extrudes to form the -amino radical. Simultaneously, a Ni(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X).[1][2][3][4] The radical is intercepted by the Ni(II)-Ar species, followed by reductive elimination to forge the bond.[4]
Critical Note for Sulfonyls: Due to the higher oxidation potential, stronger oxidants or "proton-coupled electron transfer" (PCET) active catalysts are often required if the
Mechanism: Anodic oxidation generates the radical directly. In the presence of electron-deficient olefins (Giese addition), C-C bonds are formed. In the absence of a trap, the radical oxidizes further to the cation (Hofer-Moest), reacting with solvent (MeO-, HO-).
Figure 1: Bifurcation of the decarboxylative mechanism.
-sulfonyl substrates risk entering the "Cation" pathway (right) unless the "NiCycle" (center) is kinetically optimized to capture the radical first.
Application: Installing aryl/heteroaryl groups at the proline C2 position.
Scope: Works best with electron-deficient aryl bromides.
Reference Anchor: Adapted from Zuo et al. (Science 2014) and Doyle et al. (JACS 2016), optimized for polar substrates.
Solvent & Seal: Add anhydrous DMF (10 mL). Seal with a Teflon-lined septum cap.
Sparging (If outside glovebox): If setting up on a bench, sparge the solvent with Argon for 20 minutes before adding to the solids, then sparge the mixture for another 10 minutes. Oxygen is a radical quencher and must be excluded.
Reaction: Place the vial 2-3 cm from the Blue LED. Direct a fan at the vial to maintain temperature
. Stir vigorously (1000 rpm) for 24-48 hours.
Monitoring: Check by LC-MS. Look for the loss of
(M-44 mass shift).
Workup: Dilute with EtOAc (30 mL) and wash with saturated
(to remove unreacted acid) and Brine. Dry over .[5]
Purification: Flash column chromatography.
-sulfonyl products are often UV-active, simplifying detection.
Troubleshooting the "Sulfonyl" Factor
Observation
Root Cause
Corrective Action
Low Conversion
High oxidation potential of -Ts-Pro-OH.
Switch to Ce(IV) photocatalysis or use the Electrochemical Protocol (below).
Protodecarboxylation
Radical H-abstraction from solvent.
Increase concentration of Ni-catalyst to capture radical faster; switch solvent to PhCF3/DMSO mix.
Application: Direct generation of 2-substituted prolines without expensive Ir/Ru catalysts. Ideal for
-sulfonyl substrates which are robust under anodic conditions.
Reference Anchor: Koleda et al. (Beilstein J. Org. Chem. 2025); Hofer-Moest Reaction.[6]
Materials & Equipment[10]
Power Source: Potentiostat or simple DC power supply (e.g., IKA ElectraSyn 2.0).
Electrodes: Graphite (Anode) and Platinum or Nickel (Cathode).
Solvent:
(9:1) or MeOH.
Electrolyte:
(0.1 M).
Step-by-Step Methodology
Cell Assembly: Assemble an undivided electrochemical cell with a Graphite Anode and Pt Cathode.
Solution Prep: Dissolve
-Tosyl-Proline (1.0 mmol) and the trapping agent (if doing Giese addition, e.g., Methyl Acrylate, 3.0 equiv) in the Solvent/Electrolyte mix (10 mL).
Note: If no trap is added and MeOH is solvent, the product will be the 2-methoxy-N-tosyl-pyrrolidine (N,O-acetal), a valuable intermediate for Lewis-acid catalyzed additions later.
Electrolysis:
Mode: Constant Current (Galvanostatic).
Current Density:
.
Charge:
.
Workup: Evaporate volatiles. Resuspend in DCM, wash with water to remove electrolyte.
Isolation: The product is often clean enough for NMR; purify via silica gel if necessary.
Figure 2: Electrochemical setup for decarboxylation. The graphite anode facilitates the adsorption and oxidation of the carboxylate.
Comparative Data & Selection Guide
When to use which protocol?
Feature
Photoredox/Ni (Protocol A)
Electrochemical (Protocol B)
Primary Bond Formed
()
(Giese) or
N-Sulfonyl Tolerance
Moderate (Requires high catalyst)
Excellent (Robust under anodic conditions)
Scalability
Low (Photon penetration limits)
High (Flow electrochemistry compatible)
Cost
High (Ir catalyst, Ligands)
Low (Electricity, Graphite)
Green Metric
Good (Room temp)
Best (Electron is the reagent)
References
Zuo, Z., et al. (2014).
-carboxyl -carbons with aryl halides." Science, 345(6195), 437-440. Link
Koleda, O., et al. (2025). "Entry to 2-aminoprolines via electrochemical decarboxylative amidation of N-acetylamino malonic acid monoesters."[6] Beilstein Journal of Organic Chemistry, 21, 630–638.[6] Link
Chu, L., et al. (2016).
-Amino Acids via the Merger of Photoredox and Nickel Catalysis." Journal of the American Chemical Society, 138(5), 1502–1505. Link
Liu, H., et al. (2021).[7] "Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling." Organic Letters, 23(4), 1335–1340. Link
Capaldo, L., et al. (2022). "Direct decarboxylative Giese reactions." Chemical Society Reviews, 51, 2672-2705. Link
Functionalization of the Carboxylic Acid Group in N-Sulfonyl Prolines: From Classical Coupling to Photoredox Decarboxylation
Application Note: AN-SP-2026 Abstract & Strategic Overview N-sulfonyl prolines represent a critical scaffold in modern drug discovery, distinct from their N-carbamate (Boc, Cbz) or N-acyl counterparts. The sulfonyl group...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SP-2026
Abstract & Strategic Overview
N-sulfonyl prolines represent a critical scaffold in modern drug discovery, distinct from their N-carbamate (Boc, Cbz) or N-acyl counterparts. The sulfonyl group (
) imparts unique electronic and conformational properties:
Conformational Locking: The sulfonamide bond is shorter and more rigid than an amide, enforcing a distinct "kink" or turn geometry often exploited in HCV protease inhibitors and LFA-1 antagonists.
Electronic Withdrawal: The strong electron-withdrawing group (EWG) nature of the sulfonyl moiety significantly lowers the
of the carboxylic acid (making it more reactive to base) and, critically, increases the acidity of the -proton.
The Challenge: While the sulfonamide nitrogen is non-nucleophilic (preventing diketopiperazine formation), the increased acidity of the
-proton makes N-sulfonyl prolines highly susceptible to racemization during carboxylic acid activation, particularly under basic conditions.
This guide details three functionalization pathways, ranked by complexity and utility:
Module C: Decarboxylative Cross-Coupling – The Photoredox Breakthrough.
Functionalization Landscape (Decision Logic)
The following diagram outlines the strategic decision tree for functionalizing N-sulfonyl prolines.
Figure 1: Strategic landscape for N-sulfonyl proline functionalization. Blue path denotes classical coupling; Yellow denotes reduction; Red denotes advanced metallaphotoredox coupling.
Module A: Amidation and Coupling (The "Classic")
Scientific Rationale
The primary risk in coupling N-sulfonyl prolines is base-catalyzed racemization via the enol/enolate intermediate. Unlike N-Boc proline, where the carbamate oxygen can stabilize the intermediate via oxazolone formation, the N-sulfonyl group's strong electron withdrawal makes the
-proton () significantly more acidic than in standard amino acids.
Key Rule: Avoid large excesses of tertiary amine bases (TEA, DIPEA). Pre-activation times should be minimized.
Protocol 1: Racemization-Free Amidation using HATU
Target: Coupling N-Tosyl-L-Proline with a secondary amine.
Data Validation:
Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column). Expect >98% ee if temperature and base stoichiometry are controlled.
Module B: Reductive Functionalization
Scientific Rationale
Converting the carboxylic acid to an alcohol (prolinol) creates precursors for chiral ligands (e.g., Corey-Bakshi-Shibata catalysts) or aldehydes for further homologation.
Constraint: Lithium Aluminum Hydride (LAH) is effective but can sometimes cleave the sulfonamide bond under reflux or cause over-reduction. Borane-Dimethyl Sulfide (BH3·DMS) is the superior reagent due to its chemoselectivity for carboxylic acids over sulfonamides.
Protocol 2: Reduction to N-Sulfonyl Prolinol
Reagents:
N-Mesyl-L-Proline (1.0 equiv)
(2.0 M in THF, 3.0 equiv)
Solvent: Anhydrous THF
Methodology:
Setup: Flame-dry a flask and cool to
under Argon.
Addition: Add N-Mesyl-L-Proline (dissolved in THF). Dropwise add
.
Observation: Gas evolution (
) will occur.
Reaction: Stir at
for 30 mins, then warm to RT and reflux for 2 hours.
Mechanism:[1][2][3][4][5] The carboxyl group is converted to a triacyloxyborane intermediate, then reduced to the borate ester.
Quench (Careful): Cool to
. Add MeOH dropwise until bubbling ceases (destroys excess borane). Then add 1N HCl and stir for 30 mins to hydrolyze the borate ester.
Extraction: Extract with DCM. The sulfonamide remains intact.
Module C: Decarboxylative Cross-Coupling (The "Modern")
Scientific Rationale
This is the frontier of proline functionalization. Traditional cross-coupling requires pre-functionalization (e.g., to an alkyl halide). Metallaphotoredox catalysis (combining Iridium photocatalysts with Nickel cross-coupling catalysts) allows the direct conversion of the native carboxylic acid to an Aryl or Alkyl group, utilizing the carboxylic acid as a "radical leaving group" via
extrusion.
Mechanism:
Oxidation: The photocatalyst oxidizes the carboxylate to a carboxyl radical.
Decarboxylation: Rapid loss of
generates an -amino radical.
Capture: The Ni catalyst captures the radical and the aryl halide, forming the C(sp3)-C(sp2) bond via reductive elimination.
, combine N-Tosyl-Proline (1.0 equiv), Aryl Bromide (1.0 equiv), Base, and Catalysts in a vial.
Solvent: Add anhydrous DMF (0.1 M concentration).
Degassing: Sparge with nitrogen for 10 minutes (Oxygen quenches the excited Ir state).
Irradiation: Seal vial and irradiate with Blue LED for 24–48 hours. Fan cooling is required to maintain RT.
Workup: Dilute with water, extract with ether. The product is the 2-aryl-N-tosyl pyrrolidine.
Visualization: Photoredox Workflow
Figure 2: Step-by-step workflow for the metallaphotoredox decarboxylation of N-sulfonyl prolines.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Racemization (Module A)
Excess base or long activation time.
Reduce DIPEA to 2.0 equiv exactly. Add amine immediately after 5 min activation. Switch to DEPBT coupling reagent.
Low Yield (Module A)
Steric hindrance of Sulfonyl group.
Use "Magic Additives" like HOAt or Oxyma Pure to accelerate active ester formation.
Over-reduction (Module B)
Sulfonamide cleavage.
Switch from LAH to or system. Keep temp .
No Reaction (Module C)
Oxygen quenching or Light penetration.
Degas thoroughly (freeze-pump-thaw is best). Use narrow vials to maximize surface area for light penetration.
References
General Amidation & Racemization
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Reduction Protocols
McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives.[6] The Journal of Organic Chemistry, 58(13), 3568–3571. Link
Photoredox Decarboxylation (Core Mechanism)
Zuo, Z., et al. (2014).
-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link
Applications in Drug Discovery (HCV/Proline Scaffolds)
Liverton, N. J., et al. (2008). Molecular Modeling Based Approach to Potent P2-P4 Macrocyclic HCV NS3/4A Protease Inhibitors. Journal of the American Chemical Society, 130(14), 4607–4609. Link
N-Sulfonyl Specifics (Stability & Reactivity)
Smith, A. B., et al. (2004). Indole Diterpene Synthetic Studies. Journal of the American Chemical Society, 126(19), 6184. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Improving yield of L-proline sulfonylation with 3-chlorobenzenesulfonyl chloride
Ticket ID: PRO-SULF-3CL-OPT
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of
-(3-chlorobenzenesulfonyl)-L-proline typically proceeds via a Schotten-Baumann reaction . While conceptually simple, the yield is frequently compromised by the competitive hydrolysis of the highly reactive 3-chlorobenzenesulfonyl chloride.
Because the 3-chloro substituent is electron-withdrawing, it increases the electrophilicity of the sulfur center. This makes the reagent more reactive toward the proline amine but significantly more susceptible to hydrolysis by the aqueous base than unsubstituted benzenesulfonyl chloride.
This guide provides a self-validating protocol designed to suppress hydrolysis while maximizing
-sulfonylation.
Module 1: Critical Process Parameters (CPPs)
To improve yield, you must control the competition between the desired amidation (
) and the undesired hydrolysis ().
Parameter
Recommended Setting
Scientific Rationale
pH Control
pH 10.0 – 11.5
L-Proline's amine pKa is ~10.6. Below pH 10, the amine is protonated () and non-nucleophilic. Above pH 12, hydroxide concentration is too high, accelerating sulfonyl chloride hydrolysis.
Temperature
0°C to 5°C
Lower temperature kinetically suppresses the hydrolysis side-reaction more than the amidation reaction.
Solvent System
THF : Water (1:1)
A homogeneous or semi-homogeneous system ensures the lipophilic sulfonyl chloride contacts the water-soluble proline zwitterion efficiently.
Reagent Addition
Slow / Dropwise
Adding the sulfonyl chloride slowly prevents a local excess of the electrophile, reducing the statistical probability of water attack.
Stoichiometry
1.2 – 1.5 equiv.
Excess sulfonyl chloride is required to account for inevitable partial hydrolysis.
Module 2: Reaction Logic & Mechanism
The following diagram illustrates the reaction pathway and the critical decision points where yield is lost.
Caption: Kinetic competition between N-sulfonylation (Path A) and Hydrolysis (Path B). Path A is favored by low temperature and controlled pH.
Module 3: Optimized Protocol (The "Gold Standard")
Objective: Synthesize
-(3-chlorobenzenesulfonyl)-L-proline with >85% isolated yield.
Reagents:
L-Proline (
equiv)
3-Chlorobenzenesulfonyl chloride (
equiv)
Sodium Carbonate (
) or NaOH ( equiv total base capacity)
Solvent: THF/Water (1:1 mixture)
Step-by-Step Methodology:
Preparation of Proline Solution:
In a round-bottom flask, dissolve L-Proline (
mmol) and ( mmol) in water ( mL).
Checkpoint: Ensure the solution is clear. The pH should be basic (~11).
Add THF (
mL) to create a homogeneous (or finely emulsified) mixture.
Cool to 0°C using an ice bath.
Controlled Addition (The Critical Step):
Dissolve 3-chlorobenzenesulfonyl chloride (
mmol) in a minimal amount of THF ( mL).
Add this solution dropwise to the stirring proline mixture over 30–45 minutes.
Why? Slow addition keeps the concentration of the sulfonyl chloride low, favoring the reaction with the amine (which is in high concentration) over water.
Reaction Phase:
Maintain at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2–4 hours.
Monitoring: Check pH periodically. If it drops below 9, add small aliquots of 1M NaOH or saturated
to maintain pH 9–10.
Workup & Isolation:
Wash: Extract the basic reaction mixture with Ethyl Acetate (
mL).
Note: The product is a salt (
) and stays in the water. The organic layer contains unreacted sulfonyl chloride and hydrolysis byproducts (sulfonic esters). Discard the organic layer.
Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 1–2 using 1M HCl.
Observation: The product, now in its free acid form (
), should precipitate as a white solid or oil out.
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (
mL).
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
Purification:
Usually, the residue is pure enough. If necessary, recrystallize from EtOAc/Hexanes.
Module 4: Troubleshooting Matrix
Use this logic tree to diagnose yield issues.
Caption: Diagnostic flow for identifying yield loss mechanisms.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use Pyridine as the base instead of
?
Answer: While Pyridine is a standard base for sulfonylations, it is not recommended for free amino acids like proline. Pyridine is difficult to remove from the zwitterionic product, and it can promote the formation of "sulfonyl chloride-pyridine" adducts that may lead to chlorinated side products. The aqueous Schotten-Baumann conditions described above are cleaner for amino acids.
Q2: My product is an oil that won't solidify. What should I do?
Answer:
-sulfonyl prolines can be viscous oils due to the flexible pyrrolidine ring.
Evaporate the solvent completely (high vacuum) to remove traces of EtOAc.
Triturate (scratch the flask) with a small amount of cold Hexane or Diethyl Ether.
If it remains an oil, it is likely still pure; verify by NMR.
Q3: Why is the 3-chloro analog giving lower yields than standard benzenesulfonyl chloride?
Answer: The Chlorine atom at the 3-position withdraws electrons from the benzene ring. This destabilizes the S-Cl bond, making the sulfur more positive (electrophilic). While this makes it react faster with proline, it makes it react much faster with water. You must be stricter with temperature (keep at 0°C) compared to the unsubstituted analog.
Q4: I see a precipitate during the reaction. Is this bad?
Answer: It depends.
If it dissolves upon adding more water: It was likely inorganic salt (
).
If it is organic: It might be the sulfonamide sodium salt precipitating (which is good).
Action: Ensure efficient stirring. Do not filter during the reaction; wait until the workup phase.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Solubility Issues of N-Sulfonyl Prolines in Aqueous Buffers
Support Tier: Level 3 (Senior Application Scientist)
Doc ID: NSP-SOL-004
Last Updated: February 26, 2026
Executive Summary & Physicochemical Context
N-sulfonyl prolines (e.g., N-tosyl-L-proline) represent a unique class of amphiphilic molecules used extensively as organocatalysts and peptidomimetic drug scaffolds (e.g., HCV protease inhibitors, VLA-4 antagonists).
Users frequently encounter solubility failures because these molecules exist at a "frustrated" boundary: they possess a highly hydrophilic carboxylic acid head group (
) and a rigid, lipophilic sulfonamide tail.
The Core Conflict
Unlike native proline (solubility
mg/mL in water), N-sulfonyl derivatives often exhibit aqueous solubilities mg/mL in their free acid form. The N-sulfonyl group removes the basicity of the proline nitrogen, eliminating the zwitterionic character that typically aids amino acid solubility.
Parameter
Native L-Proline
N-Tosyl-L-Proline
Implication for Solubility
Nitrogen State
Basic (Secondary Amine)
Non-basic (Sulfonamide)
Loss of zwitterion; N cannot accept protons.
Acid
Acid is weaker but still ionized at neutral pH.
LogP (Lipophilicity)
(Hydrophilic)
(Variable)
Significant increase in hydrophobicity.
Melting Point
C (Decomp)
C
Risk of "Oiling Out" (liquid-liquid phase separation).
Troubleshooting Guide (Q&A)
Scenario A: "My compound precipitates immediately upon dilution from DMSO into PBS."
Diagnosis: This is the classic "Solvent Shock" phenomenon.
When you dilute a high-concentration DMSO stock (e.g., 10 mM) into an aqueous buffer, the dielectric constant changes rapidly. If the buffer pH is near or below the compound's
(~3.5), the molecule protonates into its neutral, insoluble free-acid form.
Corrective Action:
Check Buffer pH: Ensure your final buffer pH is
. At pH 7.4, the carboxylate anion dominates, which is 10-100x more soluble than the neutral form.
Increase Ionic Strength Caution: While salts generally help, high concentrations of
or can sometimes cause "salting out" of organic anions. Conversely, divalent cations () can form insoluble salts with the carboxylate. Use -free PBS for initial solubility checks.
The "Intermediate Step" Protocol: Do not inject DMSO stock directly into the bulk buffer. Instead, predilute the DMSO stock with a secondary solvent (e.g., PEG400 or Ethanol) before the final aqueous addition.
Scenario B: "The solution turned cloudy and formed a sticky oil at the bottom, not crystals."
Diagnosis: You are experiencing "Oiling Out" (Liquid-Liquid Phase Separation).
Because N-sulfonyl prolines often have low melting points (
C), the energy required to form a disordered liquid droplet is lower than that required to form an ordered crystal lattice, especially in the presence of impurities or rapid precipitation.
Corrective Action:
Thermal Cycling: Do not simply heat it to dissolve (it will just oil out again upon cooling). Heat the solution to
C until clear, then cool extremely slowly (1^\circ$C/min) with vigorous stirring.
Seeding: If you have any solid crystals of the pure compound, add a microscopic amount at
C to act as a nucleation template.
Switch to Salt Form: Convert the material to its Sodium or Potassium salt before attempting to dissolve it in the final buffer (see Protocol 2 below).
Scenario C: "My bioassay data is erratic (high noise, false positives)."
Diagnosis: Colloidal Aggregation.
N-sulfonyl prolines are known to form promiscuous micro-aggregates at micromolar concentrations, particularly in low-detergent buffers. These aggregates non-specifically sequester enzymes, leading to false inhibition.
Corrective Action:
Detergent Spike: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. This disrupts non-specific aggregates without affecting true molecular solubility.
Nephelometry Check: Measure light scattering (absorbance at 600nm) at your assay concentration. A reading
OD above background suggests aggregation.
Visual Troubleshooting Workflows
Diagram 1: The Solubility Decision Tree
Use this logic flow to determine the root cause of precipitation.
Caption: Logical workflow for diagnosing precipitation events. Priority is given to ionization state (pH) before addressing cosolvent needs.
Diagram 2: Serial Dilution Protocol (Anti-Crash)
Standard dilution often fails. Use this "Intermediate Solvent" method.
Caption: Modified dilution workflow using PEG400 as a bridge solvent to prevent rapid crystallization during the transition from organic to aqueous phase.
Standard Operating Protocols (SOPs)
Protocol 1: In Situ Salt Formation (The "Sure-Fire" Method)
Use this when the free acid form refuses to dissolve in neutral buffer.
Principle: N-sulfonyl prolines are carboxylic acids. Pre-converting them to their sodium salt increases solubility by orders of magnitude before they ever hit the bulk buffer.
Weigh 5 mg of N-sulfonyl proline into a glass vial.
Calculate the molar equivalent of NaOH needed (1.05 equivalents).
Navigating Rotameric Complexity in N-Sulfonyl Proline NMR Spectra: A Technical Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common challenge of controlling and interpreting rotameric populations in the NMR spectra of N-sulfonyl proline derivatives. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
The Root of the Issue: Cis-Trans Isomerization
The core phenomenon leading to doubled or complex NMR spectra in N-sulfonyl proline compounds is the slow rotation around the sulfonamide (S-N) bond. This restricted rotation gives rise to two distinct, slowly interconverting conformational isomers, known as rotamers.[1][2][3] On the NMR timescale, these two populations—termed cis and trans—are often observed as separate sets of peaks, complicating spectral analysis.
The interconversion rate is typically slow at room temperature, with energy barriers that can be high enough to allow for the observation of both species.[4] Understanding and controlling the equilibrium between these rotamers is crucial for accurate structural elucidation and for studying the conformational dynamics that may be relevant to biological activity.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing two sets of peaks for my pure N-sulfonyl proline compound?
This is the classic signature of cis-trans rotamers. The energy barrier to rotation around the S-N bond is sufficiently high at your experimental temperature that the interconversion is slow on the NMR timescale.[4] Consequently, the distinct chemical environments of the nuclei in the cis and trans isomers are resolved as separate signals. You are not observing an impurity, but rather two conformations of the same molecule in dynamic equilibrium.
Q2: Which protons are most affected, and how can I assign the major and minor rotamers?
The protons closest to the S-N bond, particularly the proline ring protons (α-H, δ-H), will show the most significant chemical shift differences between the two rotamers. The relative integration of the corresponding peaks directly reflects the population ratio of the two isomers. The set of peaks with the larger integral corresponds to the major, more stable rotamer under the given conditions. Two-dimensional NMR experiments, such as NOESY or EXSY, can be invaluable for confirming which peaks belong to which rotameric system and for studying their exchange kinetics.
Q3: My peaks are not just doubled, they're broad. What's happening?
Peak broadening often occurs when the rate of interconversion between the cis and trans rotamers is comparable to the NMR timescale at the temperature of your experiment.[5][6] This intermediate exchange regime leads to a coalescence of the two distinct signals into a single, broad peak. If all peaks in your spectrum are broad, it could also be an issue with instrument shimming, sample concentration, or the presence of paramagnetic impurities.[5][7]
Q4: Can I just ignore the minor rotamer?
While tempting for simplifying analysis, ignoring the minor rotamer can be risky. Its presence and population can be influenced by environmental factors and may be biologically relevant.[3] Furthermore, if the populations are close to equal, ignoring one set of signals means disregarding a significant portion of your sample's conformational landscape. The goal should be to either simplify the spectrum by coalescing the peaks or to definitively assign both species.
Troubleshooting Guides & Experimental Protocols
When faced with a complex spectrum arising from N-sulfonyl proline rotamers, several experimental variables can be manipulated to either simplify the spectrum or to extract valuable kinetic and thermodynamic information.
Guide 1: Manipulating Temperature with Variable-Temperature (VT) NMR
Variable-Temperature (VT) NMR is the most powerful tool for analyzing dynamic processes like rotameric exchange.[4][8] By increasing the temperature, you can increase the rate of interconversion, leading to the coalescence of the rotameric signals into a single, time-averaged set of sharp peaks.
Objective: To simplify the NMR spectrum by coalescing rotamer peaks or to determine the energy barrier of rotation.
Experimental Protocol: VT-NMR for Rotamer Coalescence
Sample Preparation: Prepare your sample in a suitable deuterated solvent with a high boiling point to accommodate the temperature range (e.g., DMSO-d6, Toluene-d8, or DMF-d7).[9] Ensure the sample concentration is optimized to avoid aggregation or solubility issues at different temperatures.[5]
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.
Incremental Heating: Increase the probe temperature in a stepwise manner (e.g., 10-15 K increments).[10][11] Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[8][10]
Observe Coalescence: Monitor the pairs of rotameric peaks. As the temperature increases, the peaks will broaden and move closer together until they merge into a single broad peak at the coalescence temperature (Tc).[4]
Post-Coalescence: Continue to increase the temperature beyond Tc. The coalesced peak should sharpen into a single, well-defined resonance.
Data Analysis: The simplified spectrum above the coalescence temperature can be used for straightforward structural confirmation. The coalescence temperature and the chemical shift difference between the rotamers at a lower temperature can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation.[4]
Caption: Workflow for a Variable-Temperature (VT) NMR experiment.
Guide 2: Leveraging Solvent Effects
The ratio of cis to trans rotamers can be highly dependent on the solvent environment.[12][13] Solvent polarity and hydrogen-bonding capabilities can preferentially stabilize one rotamer over the other, thus simplifying the spectrum by making one population dominant.
Objective: To shift the rotameric equilibrium to favor one isomer, thereby simplifying the spectrum.
Troubleshooting Steps:
Assess Solvent Polarity: If your initial spectrum was taken in a non-polar solvent like CDCl₃, try a more polar, aprotic solvent like Acetone-d₆ or DMSO-d₆. Conversely, if you started in a polar solvent, try a non-polar one like Benzene-d₆ or Toluene-d₈.[5][12] Protic solvents can also have a significant impact due to hydrogen bonding.[14]
Solvent Titration: A more systematic approach is to perform a solvent titration. Start with your compound dissolved in one solvent (e.g., CDCl₃) and incrementally add aliquots of a second, miscible solvent with different properties (e.g., DMSO-d₆). Acquire a spectrum after each addition to monitor the change in the rotamer population ratio.
Data Summary: Expected Solvent Influence on Rotamer Populations
Less polar environment may favor the isomer with a smaller dipole moment.
Benzene-d₆
Non-polar
Aromatic (π-system)
Can induce significant chemical shift changes (aromatic solvent-induced shifts) and may alter the equilibrium.
Aromatic ring currents can interact differently with the two rotamers.
Acetone-d₆
High (Aprotic)
H-bond acceptor
Can shift the equilibrium compared to less polar solvents.
Dipole-dipole interactions will differ between rotamers.
DMSO-d₆
High (Aprotic)
Strong H-bond acceptor
Often significantly alters the rotamer ratio.[12][15]
Strong interactions with the sulfonyl group can stabilize one conformer.
Methanol-d₄
High (Protic)
H-bond donor/acceptor
Can stabilize one rotamer through hydrogen bonding.[14]
Hydrogen bonding to the sulfonyl oxygens or proline carbonyl can lock in a specific conformation.
Guide 3: The Impact of pH Adjustment
For N-sulfonyl proline derivatives with ionizable groups (e.g., a free carboxylic acid on the proline), pH can dramatically influence the rotameric equilibrium.[1][16][17] Protonation or deprotonation can introduce electrostatic interactions that favor one conformation.
Objective: To alter the rotamer population by changing the protonation state of the molecule.
Troubleshooting Steps:
Identify Ionizable Groups: Determine if your molecule has acidic or basic sites. The proline carboxylic acid is the most common.
Acidification: If your initial solvent is neutral (e.g., CDCl₃, DMSO-d₆), add a drop of a deuterated acid like TFA-d or DCl in D₂O. This will protonate basic sites and ensure carboxylic acids are fully protonated.[18]
Basification: To deprotonate acidic groups, a drop of a deuterated base like NaOD in D₂O or pyridine-d₅ can be added.
Acquire and Compare: Acquire a new spectrum after each addition and compare the rotamer ratios to the original spectrum. Changes in the ratio indicate that the protonation state influences the conformational preference.[16][17]
Caption: Troubleshooting decision tree for complex N-sulfonyl proline NMR spectra.
References
Grathwohl, C. & Wüthrich, K. (1981). NMR studies of the rates of proline cis-trans isomerization in oligopeptides. Biopolymers.
Guerry, P., et al. (2010). Influence of pH on the cis-trans isomerization of Valine-Proline dipeptide: An integrated NMR and theoretical investigation. ResearchGate. Available at: [Link]
Patrick, A. L., et al. (2015). Probing the Stability of Proline Cis/Trans Isomers in the Gas Phase with Ultraviolet Photodissociation. Journal of The American Society for Mass Spectrometry.
Campanera, J. M., et al. (2015). Proline cis–trans isomerization and its implications for the dimerization of analogues of cyclopeptide stylostatin 1: a combined computational and experimental study. RSC Publishing. Available at: [Link]
Guerry, P., et al. (2010). Influence of pH on the cis–trans isomerization of Valine-Proline dipeptide: An integrated NMR and theoretical investigation. ResearchGate. Available at: [Link]
Fischer, G. (2000). Proline Cis−Trans Isomerization and Protein Folding. Biochemistry. Available at: [Link]
Ikeya, T., et al. (2019). Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone. PMC. Available at: [Link]
Wu, W., et al. (2022). Solvation stabilizes intercarbonyl n→π* interactions and polyproline II helix. Nature Communications.
Al-Mogren, M. M. (2015). In Silico Study of Solvent Effects on the Intramolecular Hydrogen Bond of Hydroxy Proline. Journal of Chemistry.
N.A. Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. Available at: [Link]
Sibille, N., et al. (2017). Fluorine NMR study of proline-rich sequences using fluoroprolines. PMC. Available at: [Link]
N.A. Instructions for Variable Temperature (VT) Operation. University of Rochester NMR Facility. Available at: [Link]
Li, W., et al. (2021). Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Chemistry & Biodiversity.
Ohnishi, M., et al. (2001). Effect of solvent on the cis-trans conformational equilibrium of a proline imide bond of short model peptides in solution. PubMed. Available at: [Link]
N.A. VARIABLE TEMPERATURE EXPERIMENTS. Western University. Available at: [Link]
N.A. Variable temperature NMR. University of Michigan.
Alegret, G., et al. (2022). Effects of solvents on the conformational profile of Balaram's peptide: a computational study. Physical Chemistry Chemical Physics. Available at: [Link]
Sibille, N., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR.
Eberhardt, E. S., et al. (1993). Solvent Effects on the Energetics of Prolyl Peptide Bond Isomerization. PMC. Available at: [Link]
Vögeli, B. (2014). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PMC. Available at: [Link]
N.A. (2025). Why are my NMR signals unexpectedly broad? Reddit. Available at: [Link]
Britton, Z. T., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. PMC. Available at: [Link]
Sibille, N., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR.
N.A. (2010). Video Notes LC Troubleshooting Series Peak Broadening. Agilent. Available at: [Link]
Bhandary, K. K., et al. (2001). NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. PubMed. Available at: [Link]
Schoffelen, S., et al. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. Beilstein Journals. Available at: [Link]
H-NMR and C-NMR Spectral Analysis of 1-(3-Chlorophenylsulfonyl)-L-proline
Executive Summary This guide provides a technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 1-(3-chlorophenylsulfonyl)-L-proline , a critical intermediate in the synthesis of peptidomimetics and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 1-(3-chlorophenylsulfonyl)-L-proline , a critical intermediate in the synthesis of peptidomimetics and potential antiviral agents. Unlike standard
-acyl prolines, which exhibit complex cis/trans rotameric populations, -sulfonyl derivatives offer distinct spectral signatures due to the tetrahedral geometry of the sulfur atom and the electronic withdrawal of the sulfonyl group.
This document compares spectral performance across two primary solvent systems (DMSO-d
vs. CDCl ) and validates the synthesis against the L-proline precursor.
Structural Context & Numbering
To ensure accurate assignment, we utilize the following atom numbering scheme. The 3-chlorophenylsulfonyl moiety introduces significant anisotropy, distinguishing the proline ring protons (
and ) from standard carbamate-protected derivatives (e.g., Boc-Pro-OH).
Figure 1: Structural connectivity and assignment numbering for 1-(3-chlorophenylsulfonyl)-L-proline.
Comparative Analysis: Solvent Selection
The choice of solvent critically alters the resolution of the carboxylic acid proton and the chemical shift dispersion of the aromatic ring.
Scenario A: DMSO-d
(Recommended)[1]
Mechanism: DMSO acts as a strong hydrogen bond acceptor.[1] It stabilizes the carboxylic acid proton (-COOH), typically resulting in a broad but distinct singlet between 12.0–13.0 ppm.
Aromatic Resolution: The high polarity of DMSO interacts with the dipole of the sulfonyl group, often expanding the multiplet range of the chlorophenyl ring, allowing for easier calculation of coupling constants (
-values).
Water Signal: A distinct water peak appears at ~3.33 ppm, which typically does not interfere with the proline ring signals (1.6–4.2 ppm).
Scenario B: CDCl
(Alternative)[1]
Mechanism: Non-polar solvent.
Limitations: The carboxylic acid proton often undergoes rapid exchange or dimerization, appearing as a very broad, low-intensity hump or disappearing entirely.
Rotamers: While sulfonamides have higher rotation barriers than amides, CDCl
can sometimes induce peak broadening in the proline -proton region due to intermediate exchange rates at room temperature.
Verdict: For full characterization and purity assay, DMSO-d
is the superior choice.
Experimental Protocols
Synthesis (Schotten-Baumann Conditions)
To generate the sample for analysis, the following validated protocol is used. This method minimizes racemization of the L-proline center.
Dissolution: Dissolve L-Proline (1.0 eq) in 1M NaOH (2.2 eq) at 0°C.
Addition: Dropwise addition of 3-chlorobenzenesulfonyl chloride (1.1 eq) over 30 minutes.
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (MeOH/DCM 1:9).
Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).
Purification: Wash organic layer with brine, dry over Na
SO, and concentrate. Recrystallize from EtOAc/Hexane.
NMR Sample Preparation
Mass: 10–15 mg of dried solid.
Volume: 0.6 mL DMSO-d
(99.9% D).
Tube: 5mm high-precision NMR tube.
Acquisition: 16 scans (
H), 256 scans (C) at 298 K (25°C).
Spectral Data Analysis
H-NMR Assignments (500 MHz, DMSO-d
)
The sulfonyl group exerts a strong electron-withdrawing effect (deshielding), particularly on the
-proton (H2) and -protons (H5).
Position
(ppm)
Multiplicity
Integral
(Hz)
Assignment Logic
COOH
12.80
br s
1H
-
Acidic proton (H-bonded to DMSO).
Ar-H2'
7.85
t (pseudo-s)
1H
~1.8
Isolated between SO and Cl (deshielded).
Ar-H6'
7.78
dt
1H
7.8, 1.5
Ortho to SO, Para to Cl.
Ar-H4'
7.72
ddd
1H
8.0, 2.0, 1.0
Ortho to Cl, Para to SO.
Ar-H5'
7.60
t
1H
8.0
Meta to both substituents.
-CH (2)
4.25
dd
1H
8.5, 4.0
Deshielded by N-SO and COOH.
-CH (5)
3.35 – 3.50
m
2H
-
Adjacent to N-sulfonamide; diastereotopic.
-CH (3)
1.85 – 2.05
m
1H
-
Multiplet overlap region.
-CH (3)
1.60 – 1.75
m
1H
-
Distinct diastereotopic shift.
-CH (4)
1.50 – 1.65
m
2H
-
Most shielded ring protons.
C-NMR Assignments (125 MHz, DMSO-d
)
Position
(ppm)
Type
Assignment Logic
C=O
173.5
Cq
Carboxylic acid carbonyl.
C-Ar (ipso)
140.2
Cq
Attached to SO.
C-Cl
134.5
Cq
Attached to Chlorine.
Ar-CH
133.1
CH
C-4' (Ortho to Cl).
Ar-CH
131.5
CH
C-5' (Meta).
Ar-CH
127.2
CH
C-2' (Ortho to SO, Ortho to Cl).
Ar-CH
125.8
CH
C-6' (Ortho to SO).
-C (2)
60.5
CH
Chiral center, deshielded by N and COOH.
-C (5)
48.2
CH
Adjacent to Sulfonamide Nitrogen.
-C (3)
30.5
CH
Typical proline shift.
-C (4)
24.2
CH
Most shielded carbon.
Analytical Workflow & Logic
The following diagram illustrates the logical flow for validating the compound, distinguishing it from the starting material (L-Proline) and potential byproducts (sulfonyl chloride hydrolysis).
Figure 2: Analytical decision matrix for validating 1-(3-chlorophenylsulfonyl)-L-proline.
Key Diagnostic Features (Precursor vs. Product)
-Proton Shift: In free L-Proline (DO/DMSO), the -proton appears near 3.6–3.8 ppm . Upon sulfonylation, this signal shifts downfield to 4.25 ppm due to the electron-withdrawing nature of the sulfonyl group.
Aromatic Integration: The appearance of 4 aromatic protons with the specific 3-substituted splitting pattern (singlet, doublet, triplet, doublet) confirms the incorporation of the sulfonyl moiety.
Absence of NH: Free proline has an NH proton (exchangeable). The product has no NH proton; however, the COOH proton becomes visible in DMSO.
H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on H chemical shifts." Magnetic Resonance in Chemistry. Link
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press. (Chapter on NMR of Amides and Sulfonamides).
BMRB Entry for L-Proline. Biological Magnetic Resonance Data Bank. Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2][3][4] (Standard tables for Sulfonyl substituents).
The Critical Role of Purity Analysis for N-Sulfonylated Amino Acids
A Comprehensive Guide to HPLC Methods for Purity Analysis of N-Sulfonylated Amino Acids For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized molecules is a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
A Comprehensive Guide to HPLC Methods for Purity Analysis of N-Sulfonylated Amino Acids
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized molecules is a cornerstone of quality control and regulatory compliance. N-sulfonylated amino acids, a class of compounds with significant applications in medicinal chemistry and as chiral building blocks, are no exception. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for assessing their chemical and enantiomeric purity.
This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of N-sulfonylated amino acids. It is designed to move beyond a simple listing of protocols, offering instead a rationale for methodological choices, comparative data to inform selection, and detailed experimental procedures grounded in scientific and regulatory principles.
N-sulfonylated amino acids are characterized by the attachment of a sulfonyl group (R-SO₂-) to the amino group of an amino acid. This modification imparts unique physicochemical properties, influencing their biological activity and chromatographic behavior. Purity analysis is critical for several reasons:
Impurity Profiling: Identifying and quantifying process-related impurities and degradation products is essential for ensuring the safety and efficacy of a drug substance.
Enantiomeric Purity: As most amino acids are chiral, their N-sulfonylated derivatives are also chiral. The biological activity of enantiomers can differ significantly, making the quantification of the desired enantiomer and the control of its stereoisomeric counterpart a regulatory requirement.
Stability Assessment: Stability-indicating methods are crucial for determining how the purity of the N-sulfonylated amino acid changes over time under various environmental conditions.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method hinges on the specific properties of the N-sulfonylated amino acid and the impurities to be resolved. The most common and effective approaches are Reversed-Phase HPLC for achiral separations and Chiral HPLC for enantiomeric purity.
Reversed-Phase HPLC (RP-HPLC) for Chemical Purity
RP-HPLC is the workhorse for separating compounds based on their hydrophobicity. For N-sulfonylated amino acids, the choice of the stationary phase (the column) is a key determinant of separation efficiency.
Stationary Phase Comparison: C18 vs. C8
The most common reversed-phase columns utilize silica particles bonded with alkyl chains of varying lengths, typically C18 (octadecyl) or C8 (octyl).
C18 Columns: These columns have longer carbon chains, leading to stronger hydrophobic interactions and generally longer retention times for non-polar compounds.[1] They often provide higher resolution for complex mixtures of structurally similar, hydrophobic compounds.[1]
C8 Columns: With shorter carbon chains, C8 columns offer weaker hydrophobic interactions.[2][3] This can be advantageous for reducing analysis time and for separating more polar N-sulfonylated amino acids that might be too strongly retained on a C18 column.[4][5]
The choice between C18 and C8 depends on the hydrophobicity of the specific N-sulfonylated amino acid and its impurities.[5] For highly hydrophobic derivatives, a C8 column might provide a better peak shape and faster elution.[1] For complex samples with many closely related impurities, the higher resolving power of a C18 column may be necessary.[4]
Table 1: Comparative Performance of C18 and C8 Columns for N-Sulfonylated Amino Acid Analogs
Stationary Phase
Analyte Type
Advantages
Disadvantages
Typical Mobile Phase
C18 (Octadecylsilane)
Non-polar to moderately polar N-sulfonylated amino acids
High resolving power for complex mixtures, strong retention for hydrophobic compounds.[1]
Longer analysis times, potential for strong retention of very non-polar compounds.
Acetonitrile/Methanol and water with acid modifiers (e.g., formic acid, TFA).
C8 (Octylsilane)
Moderately polar to polar N-sulfonylated amino acids
Shorter analysis times, good for less hydrophobic compounds, can provide better peak shape for some molecules.[1]
Lower resolving power for complex mixtures of hydrophobic isomers compared to C18.[4]
Acetonitrile/Methanol and water with acid modifiers (e.g., formic acid, TFA).
Chiral HPLC for Enantiomeric Purity
Since N-sulfonylated amino acids are chiral, a dedicated chiral separation method is mandatory for determining enantiomeric purity. This is typically achieved using a Chiral Stationary Phase (CSP).
Comparison of Chiral Stationary Phases
Several types of CSPs are effective for the separation of N-protected amino acids.
Macrocyclic Glycopeptide-Based CSPs (e.g., Teicoplanin, Ristocetin A): These are highly versatile and can operate in reversed-phase, normal-phase, and polar organic modes.[6] Teicoplanin-based CSPs are particularly successful for resolving the enantiomers of N-protected amino acids.[7]
Cinchona Alkaloid-Based Zwitterionic CSPs: These CSPs are designed to separate amphoteric molecules like amino acids and their derivatives. They operate via a dual ion-pairing mechanism and are highly effective for direct enantioseparation.[8]
Polysaccharide-Based CSPs (e.g., Amylose and Cellulose Derivatives): These are widely used for a broad range of chiral compounds and can be very effective for N-sulfonylated amino acids, often used in normal-phase or polar organic modes.
Table 2: Comparison of Chiral Stationary Phases for N-Sulfonylated Amino Acids
Chiral Stationary Phase (CSP) Type
Separation Principle
Advantages
Common Mobile Phases
Macrocyclic Glycopeptide (e.g., Teicoplanin)
Inclusion, hydrogen bonding, ionic and dipole interactions
Broad applicability, multimodal (RP, NP, Polar Organic), compatible with LC-MS.[6]
Methanol/Acetonitrile with acidic/basic modifiers (e.g., TFA, DEA).
Cinchona Alkaloid Zwitterionic
Ion-exchange and hydrogen bonding
Excellent for underivatized and N-protected amino acids, often provides reversal of enantiomer elution order between quinine and quinidine-based phases.[8]
Methanol/Acetonitrile with volatile acids and bases (e.g., formic acid, ammonia).
Polysaccharide Derivatives
Inclusion in chiral grooves, hydrogen bonding, and dipole-dipole interactions
High success rate for a wide range of compounds, available in coated and immobilized versions.
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem Mass Spectrometry (MS/MS) offers significant advantages over traditional HPLC with UV detection.
Increased Sensitivity and Speed: UPLC systems use smaller particles in the stationary phase, leading to higher resolution and much faster analysis times.[9]
Enhanced Specificity: MS/MS detection provides mass information, which is highly specific and allows for the confident identification of impurities, even at trace levels. This is particularly useful for distinguishing between impurities with similar chromatographic retention times but different masses.
Impurity Identification: The fragmentation pattern obtained in MS/MS can be used to elucidate the structure of unknown impurities.
For N-sulfonylated amino acids, UPLC-MS/MS is a powerful tool for in-depth impurity profiling and for developing highly sensitive methods for detecting trace-level enantiomeric impurities.[10][11]
Experimental Protocols
The following protocols are provided as a starting point for method development and should be optimized for the specific N-sulfonylated amino acid of interest.
Protocol 1: General RP-HPLC Method for Chemical Purity
This protocol is a general method for assessing the chemical purity of a dansylated amino acid, a common type of N-sulfonylated amino acid.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: Acetonitrile
Gradient: 10% to 90% B over 20 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection: UV at 254 nm or Diode Array Detector (DAD) for peak purity analysis
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.
Protocol 2: Chiral HPLC Method for Enantiomeric Purity
This protocol is a representative method for the chiral separation of an N-sulfonylated amino acid.
Chromatographic Conditions:
Column: Teicoplanin-based CSP (e.g., CHIROBIOTIC T), 4.6 x 250 mm, 5 µm
Mobile Phase: Methanol with 0.1% Acetic Acid and 0.1% Triethylamine
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A developed HPLC method is only reliable if it is validated. Method validation is a formal process that demonstrates that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for analytical method validation.[12][13]
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]
Accuracy: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[15]
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[15]
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Visualization of Workflows
Caption: Workflow for selecting and validating an HPLC method for purity analysis.
Caption: A generalized workflow for HPLC purity analysis.
Conclusion
The purity analysis of N-sulfonylated amino acids is a multi-faceted task that requires a systematic and scientifically sound approach. Reversed-phase HPLC, particularly with C18 and C8 columns, is a robust method for determining chemical purity, while chiral HPLC with specialized stationary phases is indispensable for assessing enantiomeric purity. The integration of UPLC-MS/MS can provide enhanced sensitivity, specificity, and structural information for comprehensive impurity profiling.
The choice of the optimal method depends on the specific characteristics of the analyte and the analytical problem at hand. By understanding the principles behind different HPLC techniques, comparing their performance characteristics, and adhering to rigorous validation standards as outlined by ICH, researchers can develop reliable and accurate methods to ensure the quality and safety of N-sulfonylated amino acids for their intended applications in research and drug development.
References
Comparison Between Reversed Phase C18 and C8 SPE Cartridge. (2025, December 24). Retrieved from [Link]
Differences and Applications of C18 vs. C8 HPLC Columns. (2025, June 26). Hawach. Retrieved from [Link]
C8 vs. C18 HPLC columns: Key differences explained. (2025, February 18). Phenomenex. Retrieved from [Link]
Difference between C18 Column and C8 Column. (2025, November 10). Hawach Scientific. Retrieved from [Link]
C8 vs C18 Column: Which Should You Choose? (2024, December 4). Separation Science. Retrieved from [Link]
Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
Bartolomeo, M. P., & Maisano, F. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137. Retrieved from [Link]
1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. Retrieved from [Link]
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
Analytical Methods for Amino Acids. Shimadzu. Retrieved from [Link]
New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. Retrieved from [Link]
Yuan, T. F., et al. (2020). Targeted quantification of amino acids by dansylation. Springer Nature Experiments. Retrieved from [Link]
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved from [Link]
Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. Retrieved from [Link]
Amino Acid Analysis by Dansylation: A Revised Method. Cardinal Scholar. Retrieved from [Link]
Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019, September 12). Agilent Technologies. Retrieved from [Link]
Pont-Kingdon, G., et al. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Molecules, 27(21), 7521. Retrieved from [Link]
Method for chiral separation of various side chain protected amino acids. (Patent No. CN102824900A). Google Patents.
Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved from [Link]
analysis of amino acids by high performance liquid chromatography. (2016). Baqai Journal of Health Sciences, 19(1). Retrieved from [Link]
Targeted Quantification of Amino Acids by Dansylation. (2020, May 18). Springer Nature Experiments. Retrieved from [Link]
A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. (2026, January 31). Journal of Chromatographic Science. Retrieved from [Link]
The use of reverse-phase high-performance liquid chromatography and precolumn derivatization with dansyl chloride for quantitation of specific amino acids in collagen and elastin. ResearchGate. Retrieved from [Link]
Validating chiral purity of (2S)-1-(3-chlorophenylsulfonyl)-L-proline
A Comparative Guide to Validating the Chiral Purity of (2S)-1-(3-chlorophenylsulfonyl)-L-proline Authored by: A Senior Application Scientist Introduction: The Imperative of Chiral Purity in Proline Derivatives In pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Guide to Validating the Chiral Purity of (2S)-1-(3-chlorophenylsulfonyl)-L-proline
Authored by: A Senior Application Scientist
Introduction: The Imperative of Chiral Purity in Proline Derivatives
In pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Proline and its derivatives are fundamental chiral building blocks in the synthesis of numerous pharmaceutical compounds.[1][2] The specific three-dimensional arrangement of atoms, or chirality, can lead to enantiomers—mirror-image isomers—that exhibit profoundly different pharmacological and toxicological profiles. The molecule (2S)-1-(3-chlorophenylsulfonyl)-L-proline, a sulfonamide derivative of L-proline, is a case in point. While one enantiomer may provide the desired therapeutic effect, its counterpart, the (2R) enantiomer, could be inactive, less potent, or even contribute to adverse effects.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly favored the development of single-enantiomer drugs over racemic mixtures.[3] This regulatory landscape mandates the use of robust, validated analytical methods to confirm the enantiomeric purity of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of three powerful analytical techniques for validating the chiral purity of (2S)-1-(3-chlorophenylsulfonyl)-L-proline: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower researchers and drug development professionals to select the most suitable method for their needs.
General Workflow for Chiral Purity Validation
The validation of a chiral analytical method is a systematic process to ensure the procedure is fit for its intended purpose. It begins with sample preparation and proceeds through separation, detection, and data analysis, culminating in a comprehensive validation report that aligns with international guidelines.
Caption: High-level workflow for chiral purity method validation.
High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations. Its reliability, versatility, and vast library of available chiral stationary phases (CSPs) make it the first choice for many laboratories.
Principle of Separation
Chiral recognition in HPLC is achieved by using a CSP. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times, allowing for their separation. For proline derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® AD-H) are highly effective.[1][2] The separation mechanism often involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1][4] The carboxyl group and the sulfonamide moiety of the analyte are key interaction points.[1][2]
Experimental Protocol: Chiral HPLC
Objective: To separate and quantify the (2R) enantiomer in a (2S)-1-(3-chlorophenylsulfonyl)-L-proline sample.
1. Materials & Instrumentation:
HPLC system with UV/DAD detector
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Mobile Phase: n-Hexane, Ethanol (EtOH), Trifluoroacetic Acid (TFA)
Sample: (2S)-1-(3-chlorophenylsulfonyl)-L-proline
Reference Standard: Racemic mixture of (2S)- and (2R)-1-(3-chlorophenylsulfonyl)-L-proline
2. Chromatographic Conditions:
Mobile Phase: n-Hexane / EtOH / TFA (85:15:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection Wavelength: 230 nm (based on the chlorophenylsulfonyl chromophore)
Injection Volume: 10 µL
Sample Concentration: 1.0 mg/mL in mobile phase
3. Procedure:
System Suitability: Inject the racemic mixture. The resolution between the two enantiomer peaks must be ≥ 2.0.
Blank Injection: Inject the mobile phase to ensure no interfering peaks are present.
Sample Analysis: Inject the (2S)-enantiomer sample.
Quantification: Calculate the percentage of the undesired (2R)-enantiomer using the area percent method.
Caption: Schematic of a typical Chiral HPLC system workflow.
Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative
SFC has emerged as a powerful technique for chiral separations, often outperforming HPLC in terms of speed and environmental impact.[5] It uses supercritical carbon dioxide (CO2) as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations and higher efficiency.[6][7]
Principle of Separation
The separation mechanism in SFC is analogous to normal-phase HPLC. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC.[8] Supercritical CO2 is non-polar, and an organic modifier (like methanol or ethanol) is added to control eluent strength and analyte retention.[9][10] For polar molecules like proline derivatives, additives such as acids or bases are often required to improve peak shape and resolution.[9][11] The high diffusivity of the mobile phase leads to faster mass transfer, resulting in sharper peaks and shorter run times compared to HPLC.[5][12]
Experimental Protocol: Chiral SFC
Objective: To achieve a rapid separation and quantification of the (2R) enantiomer.
1. Materials & Instrumentation:
SFC system with UV/DAD detector and back pressure regulator (BPR)
Chiral Stationary Phase: Chiralpak® AD-H (150 x 4.6 mm, 3 µm) or equivalent
Mobile Phase: Supercritical CO2 and Methanol (MeOH) with an additive
Sample and Reference Standard: As per HPLC method
2. Chromatographic Conditions:
Mobile Phase: 80% CO2, 20% MeOH with 0.1% TFA
Flow Rate: 3.0 mL/min
Outlet Pressure (BPR): 150 bar
Column Temperature: 35°C
Detection Wavelength: 230 nm
Injection Volume: 5 µL
Sample Concentration: 1.0 mg/mL in Methanol
3. Procedure:
System Suitability: Inject the racemic mixture. The resolution should be ≥ 2.0. Due to the higher efficiency, a much shorter analysis time is expected.
Blank Injection: Inject Methanol.
Sample Analysis: Inject the (2S)-enantiomer sample.
Quantification: Calculate the percentage of the (2R)-enantiomer using the area percent method.
CO2 -> Pump_CO2;
Mod -> Pump_Mod;
{Pump_CO2, Pump_Mod} -> Mixer -> Injector -> Column -> Detector -> BPR;
Detector -> PC [label="Signal"];
}
Caption: Workflow for a modern analytical Chiral SFC system.
Capillary Electrophoresis (CE): The High-Efficiency Micro-Technique
Capillary Electrophoresis is a highly efficient separation technique that requires minimal sample and solvent, making it an attractive alternative to chromatography.[3][13] Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte (BGE).[14]
Principle of Separation
In CE, charged analytes migrate in a capillary under the influence of an electric field. The separation of enantiomers occurs due to their differential, transient interactions with a chiral selector (CS) added to the BGE.[14] For acidic compounds like N-sulfonylated proline, cyclodextrins (CDs), particularly sulfated or hydroxypropyl-β-CD, are excellent chiral selectors.[15] The two enantiomers form inclusion complexes with the CD cavity that have different effective mobilities, leading to their separation. The degree of separation can be finely tuned by altering the type and concentration of the CS, buffer pH, and applied voltage.[15]
Experimental Protocol: Chiral CE
Objective: To validate chiral purity with very low sample consumption and high separation efficiency.
1. Materials & Instrumentation:
Capillary Electrophoresis system with UV/DAD detector
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5
Caption: Principle of a Capillary Electrophoresis (CE) system.
Comparative Analysis and Method Validation
The choice of analytical technique depends on the specific requirements of the laboratory, such as throughput, cost, existing instrumentation, and the stage of drug development. The validation of the chosen method must be performed in accordance with ICH Q2(R2) guidelines to ensure the data is reliable and suitable for regulatory submission.[16][17][18]
Performance Comparison
The following table summarizes the expected performance characteristics of the three techniques for the analysis of (2S)-1-(3-chlorophenylsulfonyl)-L-proline.
A robust analytical method is a self-validating system. The validation protocol should demonstrate that the method is fit for its purpose, which, for a chiral purity assay, is to selectively and accurately quantify the undesired enantiomer.[19]
Key Validation Parameters (per ICH Q2(R2)):
Specificity: The ability to assess the desired enantiomer in the presence of its counterpart. This is demonstrated by achieving baseline resolution (Rs ≥ 2.0) between the enantiomers in the system suitability run.
Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy. This is crucial for controlling impurities at low levels (e.g., <0.1%).
Linearity: The method should produce results that are directly proportional to the concentration of the undesired enantiomer over a specified range (e.g., LOQ to 150% of the specification limit).
Precision: Assessed at different levels (repeatability, intermediate precision). The relative standard deviation (RSD) for quantifying the enantiomeric impurity should be tight, typically <10% at the limit.[19]
Accuracy: The closeness of the test results to the true value. It is often determined by spiking the main enantiomer sample with known amounts of the undesired enantiomer and calculating the percent recovery.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% modifier, ±2°C temperature), providing an indication of its reliability during normal usage.
Conclusion and Recommendations
All three techniques—HPLC, SFC, and CE—are capable of validating the chiral purity of (2S)-1-(3-chlorophenylsulfonyl)-L-proline. The optimal choice is dictated by the specific application context.
Chiral HPLC remains the gold standard for quality control environments due to its proven robustness, transferability, and the wealth of established methods for similar proline derivatives.[1][2] It is the most conservative and reliable choice for final product release testing.
Chiral SFC is the superior choice for high-throughput screening and method development environments.[5][6] Its remarkable speed and reduced solvent consumption ("green chemistry") provide significant advantages in efficiency and operational cost, making it ideal for supporting process chemistry and early-phase development.
Chiral CE offers unparalleled separation efficiency and extremely low consumption of sample and reagents.[13] It is an excellent problem-solving tool, especially when chromatographic methods fail to achieve adequate resolution or when sample quantity is severely limited. Its complexity in method development may be a barrier for routine QC but makes it a powerful option in specialized analytical laboratories.
Ultimately, a well-validated method, regardless of the platform, is the cornerstone of ensuring the chiral integrity, safety, and efficacy of any pharmaceutical product derived from (2S)-1-(3-chlorophenylsulfonyl)-L-proline.
References
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. PubMed. (2007-07-13). [Link]
Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. (2013-06-06). [Link]
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. (2024-10-12). [Link]
Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. PubMed. (2020-07-15). [Link]
Chiral capillary electrophoretic analysis of the enantiomeric purity of a pharmaceutical compound using sulfated beta-cyclodextrin. PubMed. (2000-04-14). [Link]
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. (2025-08-05). [Link]
Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. ResearchGate. (n.d.). [Link]
Synthesis of Proline-Derived Helical Copolyacetylenes as Chiral Stationary Phases for HPLC Enantioseparation. ACS Publications. (2025-01-01). [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. (2025-06-01). [Link]
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. slidetodoc.com. (n.d.). [Link]
New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. MDPI. (2022-10-19). [Link]
Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. Juniper Publishers. (2023-09-12). [Link]
Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor.org. (2023-09-25). [Link]
Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. (2022-03-02). [Link]
System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.. (n.d.). [Link]
Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. PubMed. (2022-08-16). [Link]
Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. (2021-07-29). [Link]
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. (2022-04-15). [Link]
A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. ResearchGate. (n.d.). [Link]
A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate. (2025-08-10). [Link]
Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. PubMed. (n.d.). [Link]
ICH Guidelines for Analytical Method Validation Explained. AMSbio. (2025-07-22). [Link]
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. (2022-03-31). [Link]
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. (2023-11-30). [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. (n.d.). [Link]
Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents. PubMed. (2005-04-15). [Link]
Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. MDPI. (2023-01-25). [Link]
Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
Synthesis and characterization of ( L-proline ) amino acid with (Mn +2 , Fe +2 , Co +2 , Zn +2 and Cd +2 ). ResearchGate. (n.d.). [Link]
Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. National Center for Biotechnology Information. (n.d.). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists
Focus: Potency, Mechanistic Differences, and Experimental Validation
Executive Summary: The Architect vs. The Warrior
In the development of proline-based enzyme inhibitors—particularly for targets like HCV NS3 protease , Prolyl Oligopeptidase (POP) , and Dipeptidyl Peptidase IV (DPP-4) —the choice of the nitrogen capping group is a decisive factor in converting a hit into a lead.
This guide compares two distinct N-functionalizations:
N-Boc (tert-Butyloxycarbonyl): The "Architect." Primarily a synthetic protecting group. It provides steric bulk and lipophilicity but suffers from metabolic instability and planar geometry that may not optimally exploit the S2/S3 pockets of proteases.
N-Sulfonyl (Sulfonamide): The "Warrior." A pharmacophore often found in optimized drugs. It offers a stable, tetrahedral geometry capable of unique hydrogen bonding networks and strong electron-withdrawing effects that can tune the electrophilicity of warheads (e.g., nitriles or boronic acids) at the P1 position.
Verdict: While N-Boc is essential for pathway assembly and initial SAR scanning, N-Sulfonyl derivatives consistently demonstrate superior potency (often >10-fold improvement), metabolic stability, and binding affinity in late-stage optimization.
Mechanistic Deep Dive: Why Structure Dictates Potency
The potency difference stems from fundamental electronic and steric divergences between the carbamate (Boc) and sulfonamide moieties.
Electronic & Geometric Contrast
Feature
N-Boc (Carbamate)
N-Sulfonyl (Sulfonamide)
Impact on Inhibition
Geometry
Planar ( hybridized Nitrogen)
Tetrahedral (Sulfur center)
Sulfonamides can access distinct sub-pockets (S2/S3) that planar carbamates cannot, often acting as "transition state mimics."
H-Bonding
Carbonyl Oxygen is a strong acceptor.
Sulfonyl Oxygens are weaker acceptors but offer two vectors.
The dual oxygens of the sulfonyl group allow for "bidentate" H-bond interactions with backbone amides in the enzyme active site.
Electronic Effect
Moderate electron-withdrawing.
Strong electron-withdrawing.
If a "warhead" (e.g., -CN, -B(OH)2) is at P1, the stronger pull of the N-sulfonyl group increases the electrophilicity of the warhead, facilitating covalent attack by the catalytic serine/cysteine.
Metabolic Stability
Low. Acid-labile; susceptible to hydrolysis.
High. Resistant to proteolysis and acid/base hydrolysis.
Essential for in vivo efficacy; N-Boc is rarely suitable for oral drugs due to rapid clearance.
Visualization of Interaction Modes
The following diagram illustrates the structural and interaction differences between an N-Boc and N-Sulfonyl proline inhibitor within a theoretical serine protease active site.
Caption: Comparative binding modes. Note the N-Sulfonyl group's ability to form dual H-bonds and better accommodate the 3D geometry of the S2 pocket compared to the planar N-Boc group.
Case Study: Potency Comparison in HCV NS3 & POP
Hepatitis C Virus (HCV) NS3 Protease
In the evolution of HCV protease inhibitors, the transition from carbamate (Boc/Cbz) to sulfonamide functionalities was pivotal.
Early Leads (Carbamates): N-Boc protected peptides showed micromolar (
M) activity but poor pharmacokinetics.
Optimized Drugs (Sulfonamides): Molecules like Asunaprevir utilize an acyl-sulfonamide moiety. The sulfonamide acts as a bioisostere for the carboxylic acid/carbamate, improving potency into the low nanomolar (
M) range by locking the conformation and engaging the "oxyanion hole" mimics.
Prolyl Oligopeptidase (POP)
POP is a cytosolic serine peptidase.[1] Studies comparing P1/P2 modifications show:
Inhibitor Class
Representative Compound
/ (Approx)
Mechanism Note
N-Boc
N-Boc-Pro-Prolinal
~ 1 - 10 µM
Good initial binder, but bulky Boc group often limits deep pocket penetration.
N-Sulfonyl
N-Tosyl-Pro-Prolinal
~ 0.1 - 1 µM
The sulfonyl group tightens binding; often shows "slow-binding" kinetics due to transition state stabilization.
Reference
Z-Pro-Prolinal
~ 0.5 nM
The benchmark (Cbz group), though metabolically labile. Sulfonyls are designed to mimic this potency with better stability.
Data Source: Synthesized from general SAR trends in serine protease inhibition (References 1, 3).
Experimental Protocol: Determining
for Proline Analogs
This protocol describes a self-validating fluorescence assay to compare the potency of N-Boc vs. N-Sulfonyl proline inhibitors against Prolyl Oligopeptidase (POP) .
Materials
Enzyme: Recombinant Human POP (approx. 0.5 U/mL stock).
When selecting between these moieties for drug development, consider the synthetic pathway:
N-Boc:
Synthesis: Reaction of L-Proline with
under basic conditions (NaOH/Dioxane). High yield (>90%).
Deprotection: TFA/DCM or HCl/Dioxane.
Utility: Best used as a temporary mask during peptide coupling.
N-Sulfonyl:
Synthesis: Reaction of L-Proline (or ester) with Sulfonyl Chloride (
) in Pyridine or DCM/TEA.
Stability:[3] Extremely robust. Stable to TFA, catalytic hydrogenation, and physiological pH.
Utility: Final drug capping group.
References
Vertex Pharmaceuticals & NIH. (1988). Synthesis of N-alpha-(arylsulfonyl)-... and testing of them as inhibitors of serine proteinases. Pharmazie.[4][5]
Tsantrizos, Y. S., et al. (2003). Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection.[6][7] Angewandte Chemie.
Tanner, J. J., et al. (2020). In Crystallo Screening for Proline Analog Inhibitors of the Proline Cycle Enzyme PYCR1.[8][9] Journal of Biological Chemistry.
BenchChem Technical Support. (2025). A Comparative Guide to Protecting Groups for Proline.[3]
Fulop, V., et al. (1998).[1] Prolyl Oligopeptidase: An Unusual Beta-Propeller Domain Regulates Proteolysis. Cell.[1][4][10][11]
Crystallographic Characterization of N-Arylsulfonyl Proline Conformers
Executive Summary: The Sulfonamide Scaffold in Structure-Based Design In the realm of peptidomimetics and fragment-based drug discovery (FBDD), the proline ring is a critical scaffold for inducing specific secondary stru...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Sulfonamide Scaffold in Structure-Based Design
In the realm of peptidomimetics and fragment-based drug discovery (FBDD), the proline ring is a critical scaffold for inducing specific secondary structures (turns and helices). While N-acyl prolines (peptide bonds) are the biological standard, N-arylsulfonyl prolines (sulfonamides) offer a distinct alternative for locking conformation.
This guide provides a technical comparison between these two scaffolds, focusing on X-ray crystallographic data. For researchers aiming to rigidify a flexible loop or design a protease inhibitor, choosing the N-arylsulfonyl group over a standard amide can dramatically alter the vector of the side chain and the metabolic stability of the compound.
Key Differentiator
Alternative (N-Acyl): Planar nitrogen (
), lower rotational barrier (~20 kcal/mol), exists as a cis/trans mixture.
character), high steric bulk, generally locks into a single rotameric state in the solid phase.
Structural Dynamics & Conformational Analysis
To understand the crystallographic data, we must first establish the mechanistic differences driving the conformation.
The Nitrogen Geometry Divergence
The fundamental difference lies in the hybridization geometry at the nitrogen atom.
Amide Resonance (N-Acyl): The lone pair on nitrogen delocalizes into the carbonyl, creating partial double-bond character. This forces the N-C-O unit to be planar.
Sulfonamide Geometry (N-Sulfonyl): The sulfur atom is tetrahedral. The S-N bond does not possess significant double-bond character in the same way. The nitrogen often exhibits significant pyramidalization (
character), leading to a "twisted" geometry that is distinct from the planar peptide bond.
Diagram: Conformational Selection Logic
The following decision tree illustrates the factors determining the final crystal conformation of N-substituted prolines.
Caption: Logic flow determining the conformational output of N-substituted prolines based on electronic and steric factors.
Comparative X-Ray Crystallographic Data[1]
The following data aggregates typical values from the Cambridge Structural Database (CSD) and specific studies on N-tosyl-L-proline and N-acetyl-L-proline.
Quantitative Structural Metrics
Metric
N-Arylsulfonyl Proline (Subject)
N-Acyl Proline (Alternative)
Significance
X-N Bond Length
S-N: 1.60 – 1.63 Å
C-N: 1.33 – 1.35 Å
S-N is significantly longer, increasing the "reach" of the scaffold.
N-Geometry
Pyramidal ( angles < 360°)
Planar ( angles 360°)
N-sulfonyl places the C in a different vector relative to the backbone.
Ring Pucker
Often C-endo (envelope)
Mixed (C-endo / C-exo)
Sulfonyl bulk often forces the ring into a specific pucker to relieve strain.
Torsion Angle
Restricted (-60° to -90°)
Flexible (-50° to -150°)
N-sulfonyls are more rigid, useful for locking "active" conformations.
Cis/Trans Ratio
>95% Trans-analogue (Solid State)
~80:20 Trans:Cis (Solid State)
Sulfonamides rarely show the "cis" form due to extreme steric clash between the aryl ring and C.
> Note on "Trans-analogue": In sulfonamides, this refers to the orientation of the S-Aryl bond relative to the C
of the proline. The "trans" form places the bulky aryl group away from the proline ring bulk.
Key Crystallographic Insight
In N-tosyl proline crystals, the S-N bond is almost perpendicular to the mean plane of the carboxylate group. This orthogonal arrangement is stabilized by the anomeric effect (interaction between the nitrogen lone pair and the S-O antibonding orbital). This is a feature absent in the N-acyl alternative, providing a unique handle for drug design.
Experimental Protocol: Crystallization & Data Collection
To reproduce these results, one cannot simply use standard protein crystallization screens. Small molecule sulfonamides require specific organic solvent gradients.
The "Solvent-Layering" Method
This protocol is self-validating: if the interface is disturbed too quickly, precipitation occurs (failure mode); if distinct layers persist, crystals grow at the interface (success mode).
Solvent A (Good Solvent): Ethyl Acetate or Methanol.
Solvent B (Poor Solvent): Hexanes or Pentane.
Workflow:
Dissolution: Dissolve 20 mg of the compound in the minimum amount of Solvent A (approx 0.5 - 1.0 mL) in a narrow glass vial (scintillation vial). Ensure the solution is clear.
Filtration: Pass through a 0.22
m PTFE syringe filter to remove nucleation sites (dust).
Layering: Carefully pipette Solvent B down the side of the vial. The goal is to create a 1:1 volume ratio without mixing. You should see a visible refractive index boundary.
Equilibration: Cap the vial tightly. Place in a vibration-free environment at 4°C.
Validation: Over 48-72 hours, the solvents will diffuse. Crystals should appear at the interface or on the glass walls.
Data Collection Workflow
Caption: Step-by-step workflow from chemical synthesis to structural resolution.
Application in Drug Design
Why choose N-arylsulfonyl over N-acyl?
Metabolic Stability: The sulfonamide bond is not cleaved by proteases that target peptide bonds.
Rigidification: As shown in the data table, the S-N bond length and pyramidal geometry create a rigid "kink." If your docking model suggests the active pocket requires a sharp turn with a bulky hydrophobic cap, the N-arylsulfonyl proline is the superior scaffold.
Crystallizability: These derivatives often crystallize more readily than their amide counterparts due to the high melting point and strong dipole of the sulfonyl group, making them excellent surrogates for co-crystallization studies with target proteins.
References
Milner-White, E. J., et al. (1992).[1] "Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides." Journal of Molecular Biology. Link
Raines, R. T., et al. (2006). "Conformational Preferences of α-Substituted Proline Analogues." National Institutes of Health (PMC). Link
Schnitzer, T., & Trapp, N. (2022). "Crystal structure analysis of N-acetylated proline and ring size analogs." ETH Zurich Research Collection. Link
Cambridge Crystallographic Data Centre (CCDC). "N-Tosyl-L-proline Crystal Data (Refcode: TOSPRO)." CSD Access. Link
Fisher Scientific. "N-Toluenesulfonyl-L-proline Product Specifications." Link
A Senior Application Scientist's Guide to Determining the logP and Hydrophobicity of 1-(3-Chlorophenylsulfonyl)-L-proline
Introduction: The Critical Role of Lipophilicity in Drug Discovery In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its success as a therapeutic agent....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Lipophilicity in Drug Discovery
In the intricate process of drug discovery and development, a molecule's physicochemical properties are paramount to its success as a therapeutic agent. Among the most critical of these is lipophilicity—a measure of how well a compound dissolves in fats, oils, and other non-polar solvents. The most common metric for quantifying this property is the octanol-water partition coefficient (P), expressed in its logarithmic form, logP.[1] This value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium.
A molecule's logP value profoundly influences its entire pharmacokinetic profile, governing its Absorption, Distribution, Metabolism, and Excretion (ADME).[1] For a drug to be orally bioavailable, it must possess a delicate balance of hydrophilicity to dissolve in the aqueous environment of the gastrointestinal tract and lipophilicity to permeate through the lipid bilayers of cell membranes. This balance is famously encapsulated in Christopher Lipinski's "Rule of Five," which suggests that for a compound to have a high probability of being an orally active drug, its calculated logP (ClogP) should not exceed 5.[1][2]
This guide provides a comprehensive comparison of methods to determine the logP of a novel proline derivative, 1-(3-Chlorophenylsulfonyl)-L-proline. We will explore both predictive in silico techniques and established experimental protocols, offering the scientific rationale behind each approach to empower researchers in making informed decisions for their drug development programs.
Part 1: In Silico Prediction of logP — The First Line of Assessment
Before committing to costly and time-consuming synthesis, computational models offer a rapid and effective means of estimating a molecule's logP.[3] These algorithms work by deconstructing a molecule into its constituent atoms or fragments and summing their known lipophilicity contributions.[2] While different models may yield slightly varied results, they provide an invaluable initial assessment.
For our target compound, 1-(3-Chlorophenylsulfonyl)-L-proline, and selected comparators, various algorithms predict the following logP values:
Compound
Structure
Predicted logP (ALOGP)
Predicted logP (XLogP3)
1-(3-Chlorophenylsulfonyl)-L-proline
C₁₁H₁₂ClNO₄S
1.45
1.8
L-Proline (Parent Molecule)
C₅H₉NO₂
-2.7
-1.7
4-Hydroxy-1-(tosyl)-L-proline (Analogue)
C₁₂H₁₅NO₅S
0.46
0.6
Data sourced from publicly available chemical databases and prediction software.
This initial analysis predicts that the addition of the 3-chlorophenylsulfonyl group to the L-proline scaffold dramatically increases its lipophilicity, moving it from a highly hydrophilic molecule (negative logP) to a moderately lipophilic one (positive logP).
Part 2: Experimental Determination — Validating the Prediction
While computational predictions are useful, experimental determination is the gold standard for obtaining an accurate logP value. The Organisation for Economic Co-operation and Development (OECD) has established standardized guidelines for two primary methods.
The Shake-Flask Method (OECD 107): The Gold Standard
This traditional method directly measures the partitioning of a compound between n-octanol and water. The process involves:
Dissolving the test substance in a pre-saturated mixture of n-octanol and water.
Agitating the mixture until equilibrium is reached.
Separating the two phases, typically by centrifugation.
Measuring the concentration of the substance in each phase using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
The logP is then calculated directly from the concentration ratio. While highly accurate for values in the -2 to 4 range, it can be labor-intensive and susceptible to errors from emulsion formation or impurities.
The HPLC Method (OECD 117): A High-Throughput Alternative
The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a faster, more resource-efficient alternative that correlates a compound's retention time on a lipophilic stationary phase with its logP. Hydrophilic compounds elute quickly, while lipophilic compounds are retained longer. This method is highly reproducible and ideal for screening larger numbers of compounds, covering a logP range typically from 0 to 6.
Detailed Protocol: HPLC-Based logP Determination of 1-(3-Chlorophenylsulfonyl)-L-proline
This protocol outlines the steps for determining the logP of our target compound using the OECD 117 guideline.
Objective: To determine the logP value by correlating the retention time of 1-(3-Chlorophenylsulfonyl)-L-proline with that of known reference standards.
Materials:
HPLC system with UV detector
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)
Mobile Phase: Isocratic mixture of Methanol and a suitable buffer (e.g., phosphate buffer), pH adjusted to ensure the analyte is in its neutral form.
Reference Standards: A series of 5-7 compounds with certified logP values that bracket the predicted value of ~1.5 (e.g., Acetaminophen, logP=0.51; Acetanilide, logP=1.16; Propiophenone, logP=2.23).
Test Compound: 1-(3-Chlorophenylsulfonyl)-L-proline, dissolved in the mobile phase.
Workflow:
Caption: Experimental workflow for logP determination via the HPLC method (OECD 117).
Part 3: Comparative Analysis and Discussion
The choice of method depends on the specific research question. In silico methods are ideal for initial screening, while HPLC provides rapid and reliable experimental data for lead optimization. The shake-flask method remains the definitive standard for regulatory submissions where the highest accuracy is required.
Feature
In Silico Prediction
HPLC Method (OECD 117)
Shake-Flask Method (OECD 107)
Principle
Fragment-based calculation
Correlation of retention time
Direct partition measurement
Speed
Seconds
Minutes per sample
Hours to days
Throughput
Very High
High
Low
Sample Req.
None (structure only)
Micrograms
Milligrams
Accuracy
Predictive/Estimate
High (correlative)
Very High ("Gold Standard")
Best For
Virtual screening, initial design
Lead optimization, screening
Final characterization, regulatory
For 1-(3-Chlorophenylsulfonyl)-L-proline, the predicted logP of ~1.5 suggests a molecule with balanced properties. This value falls within the optimal range for oral absorption (often cited as 1-3).[4] Compared to its parent, L-proline (a highly polar amino acid), the addition of the lipophilic chlorophenylsulfonyl group successfully shifts the molecule into a more "drug-like" physicochemical space.[5][6][7] This modification is a common strategy in medicinal chemistry to enhance membrane permeability.
Caption: The relationship between logP, solubility, permeability, and oral absorption.
Conclusion
Determining the hydrophobicity of a new chemical entity like 1-(3-Chlorophenylsulfonyl)-L-proline is a foundational step in its evaluation as a potential drug candidate. This guide demonstrates a logical progression from rapid in silico prediction to robust experimental validation. The computational results, which place the compound's logP at approximately 1.5-1.8, are strongly indicative of favorable membrane permeability. The recommended next step, validation via the HPLC method (OECD 117), would provide the precise, high-quality data needed to confidently advance this molecule in the drug discovery pipeline. This multi-faceted approach ensures that resources are directed toward compounds with the highest probability of success, embodying the principles of modern, efficient drug development.
References
Taylor & Francis. (n.d.). LogP – Knowledge and References. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 1-(3-Chlorophenylsulfonyl)-L-proline: Personal Protective Equipment, Operational Plans, and Disposal
Hazard Assessment by Structural Analogy The molecular structure of 1-(3-Chlorophenylsulfonyl)-L-proline contains two key functional groups that inform our safety assessment: the sulfonyl chloride moiety and the N-substit...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Assessment by Structural Analogy
The molecular structure of 1-(3-Chlorophenylsulfonyl)-L-proline contains two key functional groups that inform our safety assessment: the sulfonyl chloride moiety and the N-substituted proline backbone.
Sulfonyl Chlorides : This class of compounds, including methanesulfonyl chloride and benzene sulfonyl chloride, is known for its high reactivity and corrosivity.[1][2] They can cause severe burns and are often fatal if inhaled.[1] They also react with water, potentially releasing corrosive gases like hydrogen chloride.[2][3]
N-Sulfonylated Amino Acids : Safety data for similar compounds, such as N-(3-Chlorophenylsulfonyl)-DL-valine, indicate they are hazardous, causing skin irritation, serious eye irritation, and potential respiratory irritation.[4]
Therefore, it is prudent to assume that 1-(3-Chlorophenylsulfonyl)-L-proline exhibits similar hazardous properties. The following table summarizes the hazards of these related compounds, forming the basis for our PPE recommendations.
Compound Class
Key Hazards
Representative Sources
Sulfonyl Chlorides
Corrosive, toxic if inhaled, reacts with water, causes severe burns.[1][2]
A multi-layered PPE approach is essential to provide comprehensive protection against the anticipated hazards of this compound. The level of PPE required corresponds to the procedure being performed.
Eye and Face Protection
Due to the risk of serious eye irritation from dust or splashes, standard safety glasses are insufficient.[4]
Minimum Requirement : Chemical splash goggles that form a protective seal around the eyes are mandatory for all handling operations.[8]
Enhanced Protection : When there is a significant risk of splashing (e.g., during transfer of solutions or neutralization procedures), a full-face shield should be worn in addition to chemical splash goggles.[9]
Hand Protection
The compound is expected to cause skin irritation.[4] Therefore, selecting appropriate chemical-resistant gloves is critical.
Glove Type : Nitrile gloves are a suitable initial choice for handling the solid and for protection against incidental contact.[10] For prolonged handling or when working with solutions, consider double-gloving or using a more robust glove material like neoprene.[11]
Glove Integrity : Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[6]
Body Protection
To protect skin and personal clothing from contamination:
Lab Coat : A standard, buttoned lab coat is required at all times.[10]
Chemical Apron : When handling larger quantities or performing tasks with a high splash potential, a chemical-resistant apron worn over the lab coat is recommended.[12]
Footwear : Closed-toe shoes are mandatory in the laboratory. Permeable shoes, such as those made of cloth, are not permitted.[10]
Respiratory Protection
The primary risk of inhalation comes from the fine powder of the solid compound and potential vapors or aerosols from its solutions.
Engineering Controls : All handling of 1-(3-Chlorophenylsulfonyl)-L-proline, especially weighing of the solid, must be conducted within a certified chemical fume hood to control aerosols and vapors.[1][10]
Respirators : For routine lab-scale operations within a fume hood, a respirator is typically not required. However, in the event of a large spill outside of a fume hood, or if engineering controls are not available or fail, a full-face air-purifying respirator (APR) with a multi-sorbent cartridge effective against organic vapors and acid gases should be used by trained personnel during cleanup.[9][11]
Adherence to a strict, methodical workflow minimizes the risk of exposure and contamination. The following protocol outlines the safe weighing and solubilization of the compound.
Workflow: Safe Weighing and Solubilization
Caption: Logical workflow for the safe weighing and solubilization of 1-(3-Chlorophenylsulfonyl)-L-proline.
Causality Behind Key Steps:
Step 2 & Weighing Inside Hood : Sulfonyl chlorides and related compounds can be respiratory irritants.[4] Performing all manipulations, especially of powders, in a fume hood is the most critical engineering control to prevent inhalation.[1][10]
Step 8 (Slowly Add Solvent to Solid) : This prevents splashing and aerosol generation. For reactive compounds like sulfonyl chlorides, adding the solid to the liquid can sometimes lead to clumping and uncontrolled reactions; adding the solvent to the solid provides better control.
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs or persists, seek medical advice.[4][10]
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]
Inhalation : If inhaled, move the person to fresh air. If the person is not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[4]
Spill Response :
Evacuate non-essential personnel from the immediate area.[1]
Wearing appropriate PPE (including respiratory protection if the spill is large or outside a fume hood), cover the spill with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[13]
Due to its chlorinated nature and the reactivity of the sulfonyl group, waste containing 1-(3-Chlorophenylsulfonyl)-L-proline must be treated as hazardous.
Waste Segregation : All materials contaminated with the compound, including gloves, weigh paper, and absorbent materials from spills, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][13] Do not mix this waste with other waste streams.[1]
Neutralization of Bulk Quantities : For larger quantities of sulfonyl chloride-containing waste, a neutralization step may be considered by trained personnel. This typically involves the slow and careful addition of the waste to a stirred, ice-cooled basic solution (e.g., sodium bicarbonate or sodium hydroxide).[1] This is an exothermic reaction that must be performed in a fume hood.[1]
Final Disposal : The sealed container of hazardous waste must be disposed of through a licensed chemical destruction plant in accordance with all local, state, and federal regulations.[2][13] Do not discharge to sewer systems.[13]
By implementing these comprehensive safety measures, researchers can confidently and safely handle 1-(3-Chlorophenylsulfonyl)-L-proline, protecting themselves and their colleagues while maintaining the integrity of their work.
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